24-Hydroxycyasterone
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C29H44O9 |
|---|---|
分子量 |
536.7 g/mol |
IUPAC名 |
(3S,4R,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-4-hydroxy-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C29H44O9/c1-14-24(34)38-15(2)28(14,36)13-23(33)27(5,35)22-7-9-29(37)17-10-19(30)18-11-20(31)21(32)12-25(18,3)16(17)6-8-26(22,29)4/h10,14-16,18,20-23,31-33,35-37H,6-9,11-13H2,1-5H3/t14-,15-,16+,18+,20-,21+,22+,23-,25-,26-,27-,28-,29-/m1/s1 |
InChIキー |
ZKNPXOVFUBFLFN-YRBVYONXSA-N |
異性体SMILES |
C[C@@H]1C(=O)O[C@@H]([C@]1(C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O)O)C |
正規SMILES |
CC1C(=O)OC(C1(CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O)O)C |
製品の起源 |
United States |
Foundational & Exploratory
The Enigmatic 24-Hydroxycyasterone: A Dive into the World of Phytoecdysteroids
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note to the Reader: The inquiry into the discovery of 24-Hydroxycyasterone in plant species has revealed a significant lack of specific scientific literature directly addressing this particular compound. A comprehensive search of available databases and scientific publications yielded only a single, uncorroborated mention of its isolation from Cyathula officinalis Kuan, without any accompanying experimental data or structural elucidation. This suggests that this compound may be an exceptionally rare, a novel, or perhaps a synonym for a known ecdysteroid that is not widely recognized by this name.
Given the scarcity of information, this technical guide will instead focus on a closely related and well-documented phytoecdysteroid: Cyasterone . The methodologies, data, and discussions presented herein for Cyasterone can serve as a foundational framework for any future research into its potential 24-hydroxylated derivative.
Introduction to Cyasterone
Cyasterone is a C29 phytoecdysteroid, a class of hormonally active compounds in insects that are also found in various plants.[1][2][3][4][5] These compounds are of significant interest to the scientific community due to their diverse biological activities, including anabolic, adaptogenic, and anti-tumor properties.[3][4] Cyasterone has been identified as a major ecdysteroid in several plant species, particularly within the Ajuga and Cyathula genera.[1][4]
Plant Species Containing Cyasterone
Cyasterone has been successfully isolated from a number of plant species. The primary sources for this phytoecdysteroid are plants belonging to the Lamiaceae and Amaranthaceae families.
| Plant Family | Genus | Species | Plant Part | Reference |
| Lamiaceae | Ajuga | reptans | Herb | [2][3][4] |
| Amaranthaceae | Cyathula | capitata | Whole Plant | [1] |
Quantitative Data
Quantitative analysis of Cyasterone content in plant material is crucial for evaluating potential sources for extraction and for standardizing herbal preparations. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of ecdysteroids.
Experimental Protocols
The isolation and identification of Cyasterone from plant sources involve a multi-step process encompassing extraction, purification, and structural elucidation.
Extraction
The initial step involves the extraction of crude ecdysteroid-containing fractions from the dried and powdered plant material.
Protocol: Solvent Extraction of Ecdysteroids from Ajuga reptans
-
Plant Material Preparation: Air-dry the whole plant material of Ajuga reptans at room temperature and then grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with methanol (B129727) (MeOH) at room temperature for 24 hours.
-
Filter the extract and repeat the maceration process with fresh methanol three times to ensure exhaustive extraction.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification
The crude extract is a complex mixture of various phytochemicals. Therefore, a series of chromatographic techniques are employed for the purification of Cyasterone.
Protocol: Chromatographic Purification of Cyasterone
-
Solvent Partitioning:
-
Suspend the crude methanolic extract in a mixture of water and n-butanol.
-
Separate the n-butanol fraction, which will contain the majority of the ecdysteroids.
-
Evaporate the n-butanol under reduced pressure to yield a semi-purified extract.
-
-
Column Chromatography:
-
Subject the semi-purified extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system and visualizing with a vanillin-sulfuric acid spray reagent.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing Cyasterone and subject them to preparative reversed-phase HPLC (RP-HPLC).
-
Use a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
Monitor the elution profile with a UV detector at 242 nm.
-
Collect the peak corresponding to Cyasterone and evaporate the solvent to obtain the pure compound.
-
Structural Elucidation
The final step is to confirm the identity and structure of the isolated compound as Cyasterone.
Protocol: Spectroscopic Analysis of Cyasterone
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum of the purified compound using Electrospray Ionization (ESI) or another soft ionization technique.
-
Determine the molecular weight and fragmentation pattern to confirm the elemental composition.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record the 1H NMR and 13C NMR spectra of the compound in a suitable deuterated solvent (e.g., CDCl3 or CD3OD).
-
Analyze the chemical shifts, coupling constants, and 2D NMR correlations (e.g., COSY, HSQC, HMBC) to elucidate the complete chemical structure and stereochemistry of Cyasterone.
-
Signaling Pathways and Biological Activity
While the direct signaling pathways of Cyasterone in mammals are still under investigation, its biological activities suggest interactions with pathways that regulate protein synthesis and cell growth. Ecdysteroids, in general, are known to exert their effects in insects by binding to a nuclear receptor heterodimer composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). The potential for Cyasterone to interact with analogous receptors or signaling cascades in vertebrates is an active area of research.
The reported anabolic and anti-tumor effects of Cyasterone suggest a potential influence on pathways such as:
-
PI3K/Akt/mTOR Pathway: This is a key pathway in regulating cell growth, proliferation, and protein synthesis.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
Further research is needed to elucidate the precise molecular mechanisms by which Cyasterone exerts its biological effects.
Visualizations
Experimental Workflow
Caption: General workflow for the isolation and identification of Cyasterone.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling cascade for Cyasterone's anabolic effects.
Conclusion
While the existence and discovery of this compound in the plant kingdom remain to be definitively established, the study of its close analog, Cyasterone, provides a robust foundation for future investigations. The protocols and data presented in this guide offer a comprehensive starting point for researchers interested in the isolation, identification, and biological evaluation of this intriguing class of phytoecdysteroids. Further phytochemical screening of diverse plant species, coupled with advanced analytical techniques, may yet uncover the elusive this compound and reveal its unique biological properties.
References
An In-depth Technical Guide to the 24-Hydroxycyasterone Biosynthetic Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
24-Hydroxycyasterone is a naturally occurring brassinosteroid (BR), a class of polyhydroxylated steroidal phytohormones essential for plant growth, development, and stress responses. While the general brassinosteroid biosynthetic grid has been extensively studied, this technical guide focuses specifically on the terminal biosynthetic steps leading to this compound. This document provides a detailed overview of the putative enzymatic reactions, involved enzyme families, and relevant experimental methodologies for studying this pathway. Particular emphasis is placed on the role of cytochrome P450 monooxygenases in the hydroxylation of the brassinosteroid side chain. This guide also presents available quantitative data and outlines detailed experimental protocols for the heterologous expression of biosynthetic enzymes and in vitro enzyme assays. Furthermore, it touches upon the potential signaling aspects of this compound, providing a comprehensive resource for researchers in phytochemistry, plant biology, and drug discovery.
Introduction to this compound and Brassinosteroids
Brassinosteroids (BRs) are a class of steroid hormones that regulate a wide array of physiological processes in plants, including cell elongation, division, photomorphogenesis, and stress responses. This compound is a C28-brassinosteroid, characterized by a lactone ring in the B-ring and multiple hydroxyl groups. Its biosynthesis is an integral part of the larger brassinosteroid metabolic network, which originates from the sterol campesterol (B1663852). The conversion of campesterol to various bioactive BRs involves a series of oxidation and hydroxylation reactions primarily catalyzed by cytochrome P450 (CYP) enzymes.[1][2]
The Putative Biosynthetic Pathway of this compound
The precise biosynthetic pathway leading to this compound is not fully elucidated; however, based on the established brassinosteroid biosynthesis grid, a putative pathway can be proposed. The immediate precursor to this compound is likely cyasterone (B1669384). The formation of cyasterone itself is part of a branched pathway originating from castasterone (B119632).
From Castasterone to Cyasterone
The conversion of castasterone to cyasterone involves modifications of the side chain, including hydroxylations at the C-22 and C-23 positions. These reactions are catalyzed by specific cytochrome P450 enzymes. The key enzymes involved in these steps belong to the CYP90 family, specifically CYP90B1 (catalyzing C-22 hydroxylation) and CYP90C1/CYP90D1 (catalyzing C-23 hydroxylation).[3][4]
The Final Step: C-24 Hydroxylation to this compound
The final and defining step in the biosynthesis of this compound is the hydroxylation of cyasterone at the C-24 position. This reaction is hypothesized to be catalyzed by a specific cytochrome P450 monooxygenase. While the exact enzyme has not been definitively identified, enzymes from the CYP85 clan, which are known to be involved in various oxidation steps of the BR pathway, are strong candidates.[5][6] Further research is required to isolate and characterize the specific C-24 hydroxylase responsible for this conversion.
Key Enzyme Families in the Pathway
The biosynthesis of this compound, like other brassinosteroids, is heavily reliant on the activity of cytochrome P450 enzymes.
Cytochrome P450 Monooxygenases (CYPs)
CYPs are a large superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions. In the context of BR biosynthesis, they are responsible for the stereo- and regio-specific hydroxylations and oxidations of the steroid backbone and side chain.[1] The key CYP families implicated in the broader BR pathway and therefore relevant to this compound biosynthesis include:
-
CYP90 Family (CYP90A1, CYP90B1, CYP90C1, CYP90D1): These enzymes are primarily involved in the early and intermediate steps of the pathway, including C-22 and C-23 hydroxylation of the side chain.[3][7]
-
CYP85 Family (CYP85A1, CYP85A2): These enzymes are known to catalyze later steps in the BR pathway, such as C-6 oxidation.[8] It is plausible that a member of this family, or a yet-to-be-identified CYP, is responsible for the C-24 hydroxylation of cyasterone.
Quantitative Data
Quantitative data on the endogenous levels of this compound and its precursors are crucial for understanding the regulation and flux of the biosynthetic pathway. However, such data is currently scarce in publicly available literature. The table below is intended to be populated as more research becomes available.
| Compound | Plant Species | Tissue | Concentration (ng/g FW) | Reference |
| Cyasterone | Cyathula officinalis | Roots | Data not specified | [9] |
| This compound | Cyathula officinalis | Roots | Data not specified | [9] |
Experimental Protocols
Studying the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Heterologous Expression of Cytochrome P450 Enzymes
To characterize the function of candidate CYP enzymes, they are often expressed in a heterologous system, such as yeast (Saccharomyces cerevisiae or Pichia pastoris) or insect cells.[3]
Protocol: Heterologous Expression of a Plant Cytochrome P450 in Pichia pastoris
-
Gene Amplification and Cloning:
-
Amplify the full-length cDNA of the candidate CYP gene from plant tissue using PCR with gene-specific primers containing appropriate restriction sites.
-
Clone the PCR product into a Pichia expression vector (e.g., pPICZ A) under the control of an inducible promoter, such as the alcohol oxidase 1 (AOX1) promoter.[10][11]
-
-
Transformation of Pichia pastoris :
-
Linearize the recombinant plasmid with a suitable restriction enzyme to facilitate integration into the yeast genome.
-
Transform competent P. pastoris cells (e.g., strain X-33) with the linearized plasmid via electroporation.
-
Select for positive transformants on plates containing an appropriate selection agent (e.g., Zeocin).
-
-
Screening and Expression:
-
Screen individual colonies for the integration of the expression cassette by PCR.
-
Grow a small-scale culture of a positive clone in a buffered glycerol-complex medium (BMGY).
-
Induce protein expression by transferring the cells to a buffered methanol-complex medium (BMMY) and adding methanol (B129727) every 24 hours to a final concentration of 0.5%.[12][13]
-
Harvest the cells after 48-72 hours of induction.
-
-
Microsome Isolation:
-
Resuspend the yeast cells in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).
-
Disrupt the cells using glass beads or a French press.
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Pellet the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.
-
In Vitro Enzyme Assays
In vitro assays are essential for confirming the catalytic activity of the expressed enzymes and for determining their kinetic parameters.
Protocol: In Vitro Assay for a Cytochrome P450-mediated Hydroxylation
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4):
-
Microsomal preparation containing the heterologously expressed CYP enzyme (typically 50-100 pmol of P450).[14]
-
The substrate (e.g., cyasterone) dissolved in a small volume of a suitable solvent (e.g., DMSO).
-
An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase) or NADPH (final concentration 1 mM).
-
-
-
Reaction Incubation:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the NADPH-generating system or NADPH.
-
Incubate the reaction for a specific time period (e.g., 30-60 minutes) with gentle shaking.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an equal volume of a solvent such as ethyl acetate (B1210297) or acetonitrile.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Transfer the organic phase containing the steroid products to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Product Analysis:
-
Re-dissolve the dried residue in a suitable solvent (e.g., methanol).
-
Analyze the products by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[9]
-
Identify the product (e.g., this compound) by comparing its retention time and mass spectrum with an authentic standard.
-
Signaling Pathway and Molecular Interactions
Brassinosteroids exert their effects by binding to a cell-surface receptor complex. The primary receptor is the leucine-rich repeat receptor-like kinase (LRR-RLK) BRASSINOSTEROID INSENSITIVE 1 (BRI1).[15][16] Upon binding of a BR molecule to the extracellular domain of BRI1, a signaling cascade is initiated, leading to changes in gene expression.[17]
While the general signaling pathway is well-established for brassinolide, the most active BR, the specific interactions and signaling outcomes of this compound are less understood. Comparative studies on the binding affinity of this compound to the BRI1 receptor are needed to elucidate its specific role in plant signaling.[18]
Visualizations
Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway from Campesterol to this compound.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for heterologous expression and characterization of a candidate CYP enzyme.
Brassinosteroid Signaling Cascade
Caption: Simplified overview of the brassinosteroid signaling pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a specific branch of the complex brassinosteroid metabolic network in plants. While the general framework of BR biosynthesis provides a strong foundation for understanding its formation, significant gaps in our knowledge remain. The definitive identification and characterization of the cytochrome P450 enzyme responsible for the C-24 hydroxylation of cyasterone is a key area for future research. Furthermore, detailed quantitative analysis of this compound and its precursors across different plant species and developmental stages will be crucial for understanding the physiological relevance of this specific BR. Elucidating its unique signaling properties and interactions with the BRI1 receptor complex will provide valuable insights into the diverse roles of different brassinosteroids in plant biology. For drug development professionals, a deeper understanding of this pathway could open avenues for the development of novel plant growth regulators or compounds with potential therapeutic applications. The experimental protocols and conceptual framework provided in this guide aim to facilitate further research in this exciting and important area of plant science.
References
- 1. Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Physiological Analysis of Brassinosteroid-inactivating Cytochrome P450s that Modulate Plant Development - WASHINGTON UNIV [portal.nifa.usda.gov]
- 3. mpipz.mpg.de [mpipz.mpg.de]
- 4. CYP90A1/CPD, a brassinosteroid biosynthetic cytochrome P450 of Arabidopsis, catalyzes C-3 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Binding of brassinosteroids to the extracellular domain of plant receptor kinase BRI1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Brassinosteroid insensitive-1 - Wikipedia [en.wikipedia.org]
- 18. Evolutionary, Comparative and Functional Analyses of the Brassinosteroid Receptor Gene, BRI1, in Wheat and Its Relation to Other Plant Genomes | PLOS One [journals.plos.org]
Natural sources of 24-Hydroxycyasterone
An In-depth Technical Guide to the Natural Sources of 24-Hydroxycyasterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of this compound, a phytoecdysteroid with potential applications in research and drug development. The document details its primary plant source, quantitative data, experimental protocols for extraction and isolation, and a putative signaling pathway.
Primary Natural Source
The primary identified natural source of this compound is the plant Ajuga iva , a member of the Lamiaceae family.[1][2] This plant is also known to produce a variety of other phytoecdysteroids, including cyasterone, 20-hydroxyecdysone, and makisterone (B1173491) A.[1][3] While other species of the Ajuga and Silene genera are rich in phytoecdysteroids, Ajuga iva is the only source from which this compound has been explicitly isolated and identified.[1]
Quantitative Data
Table 1: Concentration of Major Phytoecdysteroids in Ajuga iva
| Phytoecdysteroid | Plant Part | Concentration (% of dry weight) | Reference |
| 20-Hydroxyecdysone | Roots | 0.220% | |
| Cyasterone | Roots | 0.133% | |
| Makisterone A | Roots | 0.028% |
Note: The concentration of this compound is expected to be lower than these values.
Experimental Protocols
The following is a detailed methodology for the extraction and isolation of this compound from Ajuga iva, based on established protocols for phytoecdysteroid research.
Plant Material and Extraction
-
Plant Material: Whole plants of Ajuga iva are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with methanol (B129727) or ethanol.
Purification
-
Solvent Partitioning: The crude extract is partitioned between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water mixture) to remove lipids and other non-polar compounds.
-
Column Chromatography: The polar fraction is then subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with increasing concentrations of methanol in chloroform, is used to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing ecdysteroids are further purified by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water.
Identification and Quantification
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid screening of fractions containing ecdysteroids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the isolated compound is elucidated using 1D and 2D NMR techniques (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC).
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Quantitative Analysis: Quantification can be performed using a calibrated HPLC system with a UV detector, by comparing the peak area of the sample to that of a known standard.
Signaling Pathway
Specific signaling pathways for this compound have not been elucidated. However, as an ecdysteroid, it is presumed to act through the canonical ecdysteroid signaling pathway, which is well-characterized in insects. This pathway involves the activation of a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).
Caption: Putative signaling pathway for this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the isolation and identification of this compound from its natural source.
Caption: General experimental workflow for this compound.
References
The Shield of Steroids: 24-Hydroxycyasterone's Role in Plant Defense
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Plants, though seemingly passive, possess a sophisticated and dynamic innate immune system to defend against a barrage of pathogens. A key component of this defense arsenal (B13267) is a class of steroidal phytohormones known as brassinosteroids (BRs). Among these, 24-Hydroxycyasterone (also known as 24-epicastasterone) is emerging as a significant regulator of plant immunity. This technical guide provides an in-depth analysis of the biological role of this compound in plant defense, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. Understanding the mechanisms by which this steroid fortifies plant defenses offers valuable insights for the development of novel crop protection strategies and potentially, new therapeutic agents.
Core Concepts: Brassinosteroid Signaling in Plant Immunity
The defensive actions of this compound are orchestrated through a complex signaling cascade that begins at the cell surface and culminates in the nucleus, leading to a reprogramming of gene expression. This pathway is intricately linked with other hormone signaling networks, creating a finely tuned response to pathogenic threats.
At the heart of this signaling pathway are the cell surface receptor BRI1 (BRASSINOSTEROID INSENSITIVE 1) and its co-receptor BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1). The binding of this compound to BRI1 initiates a series of phosphorylation and dephosphorylation events. A key negative regulator of the pathway, the kinase BIN2 (BRASSINOSTEROID INSENSITIVE 2), is inactivated upon BR perception. This inactivation allows for the accumulation of the active, dephosphorylated forms of the master transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1). These transcription factors then translocate to the nucleus to modulate the expression of a vast array of genes, including those involved in plant defense.
Quantitative Insights into this compound's Defensive Role
While much of the research has focused on the broader class of brassinosteroids, specific quantitative data for this compound (24-epicastasterone, ECS) is beginning to surface, highlighting its distinct role in modulating plant defense responses.
Modulation of Endogenous Phytohormone Levels
One of the key mechanisms by which this compound influences plant defense is through its crosstalk with major defense-related phytohormones, namely salicylic (B10762653) acid (SA) and jasmonic acid (JA). A study on soybean plants demonstrated that foliar application of 24-epicastasterone (B1146225) led to a significant downregulation of both SA and JA levels.[1][2] This is particularly noteworthy as SA and JA are central to different arms of the plant immune system, with SA primarily defending against biotrophic pathogens and JA against necrotrophic pathogens and herbivores. The modulation of these key defense hormones by this compound suggests a sophisticated regulatory role, potentially fine-tuning the defense response to specific types of pathogens and minimizing the fitness costs associated with constitutive defense activation.
| Phytohormone | Plant Species | Treatment | Change in Endogenous Level | Reference |
| Salicylic Acid (SA) | Soybean (Glycine max) | Foliar spray with 24-epicastasterone (0.25 µM and 1 µM) | Decreased | [1][2] |
| Jasmonic Acid (JA) | Soybean (Glycine max) | Foliar spray with 24-epicastasterone (0.25 µM and 1 µM) | Decreased | [1][2] |
| Indole-3-acetic acid (IAA) | Soybean (Glycine max) | Foliar spray with 24-epicastasterone (0.25 µM and 1 µM) | Increased | [1][2] |
Table 1: Effect of Exogenous 24-Epicastasterone on Endogenous Phytohormone Levels in Soybean Leaves.
Endogenous Levels in Plant Tissues
The endogenous concentration of 24-epicastasterone varies across different plant species and tissues, with reproductive tissues generally showing higher levels. This distribution suggests its involvement in critical developmental processes, which are often intertwined with defense readiness.
| Plant Species | Tissue | Endogenous Level (ng/g fresh weight) | Reference |
| Arabidopsis thaliana | Seedlings | ~0.1 - 0.5 | [3] |
| Pisum sativum (Pea) | Shoots | ~0.2 - 0.8 | [3] |
| Lycopersicon esculentum (Tomato) | Young Leaves | ~0.1 - 0.6 | [3] |
| Glycine max (Soybean) | Leaves | ~0.3 - 1.0 | [3] |
| Brassica napus (Rapeseed) | Pollen | ~10 - 50 | [3] |
Table 2: Representative Endogenous Levels of 24-Epicastasterone in Various Plant Tissues. Note: These values are illustrative and can vary based on cultivar, growth conditions, and analytical methods.
Visualizing the Molecular Machinery
To comprehend the complex interactions underlying this compound's role in plant defense, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Brassinosteroid signaling pathway in plant defense.
Caption: Crosstalk between this compound and other defense hormone pathways.
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in elucidating the precise role of this compound in plant defense. The following section details methodologies for key experiments.
Plant Growth and Treatment with this compound
Objective: To assess the phenotypic and genotypic effects of this compound on plants.
Materials:
-
Arabidopsis thaliana seeds (or other plant species of interest)
-
Murashige and Skoog (MS) medium
-
This compound (24-epicastasterone) stock solution (in DMSO)
-
Sterile petri dishes, water, and appropriate growth chamber
Protocol:
-
Seed Sterilization: Surface sterilize seeds using a standard protocol (e.g., 70% ethanol (B145695) for 1 minute, followed by 50% bleach with a drop of Tween-20 for 10 minutes, and then 3-5 washes with sterile water).
-
Plating: Resuspend sterilized seeds in sterile 0.1% agarose (B213101) and plate them on MS medium.
-
Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.
-
Treatment Application: Prepare MS medium supplemented with the desired concentrations of this compound. A control plate should contain an equivalent amount of DMSO.
-
Growth: Transfer stratified seeds to the treatment and control plates and place them in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).
-
Analysis: After a defined growth period (e.g., 7-14 days), document phenotypic changes (e.g., root length, hypocotyl length, fresh weight) and collect tissue for molecular analysis.
Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
Objective: To quantify the expression levels of defense-related genes in response to this compound treatment.
Materials:
-
Plant tissue from treated and control plants
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
Gene-specific primers for defense marker genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin or Ubiquitin)
-
qPCR instrument
Protocol:
-
RNA Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.
-
qPCR Program: Run the qPCR reaction using a standard thermal cycling program, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the reference gene and calculate the relative gene expression using the 2-ΔΔCt method.
Caption: Experimental workflow for quantitative RT-PCR.
Pathogen Growth Assay
Objective: To quantify the effect of this compound on the growth of a plant pathogen in planta.
Materials:
-
Plants pre-treated with this compound or a control solution
-
Pathogen suspension (e.g., Pseudomonas syringae) at a known concentration
-
Syringe for infiltration or sprayer for surface inoculation
-
Sterile water or appropriate buffer
-
Plates with appropriate growth medium for the pathogen
-
Homogenizer
Protocol:
-
Plant Treatment: Treat plants with this compound or a control solution as described previously.
-
Pathogen Inoculation: Inoculate the treated plants with the pathogen suspension. This can be done by syringe infiltration into the leaf apoplast or by spraying onto the leaf surface.
-
Incubation: Keep the inoculated plants in a high-humidity environment for a defined period (e.g., 2-4 days) to allow for disease development.
-
Quantification of Pathogen Growth:
-
At different time points post-inoculation, collect leaf discs of a known area from both treated and control plants.
-
Homogenize the leaf discs in sterile water or buffer.
-
Perform serial dilutions of the homogenate and plate them on a suitable growth medium for the pathogen.
-
After incubation, count the number of colony-forming units (CFUs) to determine the bacterial population size per unit of leaf area.
-
-
Data Analysis: Compare the pathogen growth in this compound-treated plants to that in control plants to determine the level of disease resistance.
Conclusion and Future Directions
This compound plays a multifaceted role in the intricate network of plant defense. Its ability to modulate the levels of key defense hormones like salicylic acid and jasmonic acid positions it as a critical regulator of the plant's immune response. While current research provides a strong foundation, further investigation is needed to fully elucidate its mechanism of action. Specifically, quantitative studies focusing on the direct impact of this compound on pathogen growth and the expression of a broader range of defense-related genes are essential. A deeper understanding of how this potent steroid orchestrates plant immunity will be instrumental in developing innovative and sustainable strategies to protect crops from devastating diseases, ensuring global food security in a changing world. Furthermore, the intricate signaling pathways modulated by this compound may offer novel targets for the development of therapeutic agents in other biological systems.
References
A Technical Guide to 24-Hydroxycyasterone Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the receptor binding affinity of 24-Hydroxycyasterone, a significant phytoecdysteroid. It details the underlying molecular mechanisms, experimental protocols for affinity measurement, and quantitative data, serving as a critical resource for professionals engaged in endocrinology, insecticide development, and pharmacology.
Core Mechanism: The Ecdysone (B1671078) Receptor Complex
The biological effects of this compound and other ecdysteroids are mediated by a heterodimeric nuclear receptor complex. This functional receptor is composed of two distinct proteins: the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the latter being the insect homolog of the vertebrate Retinoid X Receptor (RXR).[1][2][3][4]
High-affinity hormone binding and subsequent biological activity are contingent upon the formation of this EcR/USP heterodimer.[1] Neither EcR nor USP alone can effectively bind ecdysteroids with high affinity. The ligand, such as this compound, promotes the stable physical association between EcR and USP. This complete, ligand-activated complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby initiating or repressing transcription to regulate processes like molting and metamorphosis.
Quantitative Binding Affinity Data
Table 1: Competitive Binding Affinities for the Americamysis bahia EcR/USP Receptor Complex
| Ligand | IC50 (nM) |
| Ponasterone A | 1.2 |
| Muristerone A | 1.9 |
| 20-Hydroxyecdysone | 35 |
| α-Ecdysone | 1200 |
| Data derived from competitive binding assays using [³H]-ponasterone A as the radioligand. |
Experimental Protocols for Affinity Determination
Accurate assessment of binding affinity relies on robust and well-defined experimental methods. The radioligand binding assay is considered a gold standard for this purpose.
This technique measures the ability of an unlabeled test compound (e.g., this compound) to compete with a high-affinity radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the EcR/USP receptor complex.
Key Materials:
-
Receptor Source: Purified, recombinant ligand-binding domains (LBDs) of EcR and USP proteins, often expressed as fusion peptides (e.g., GST-fusion) in E. coli for ease of purification.
-
Radioligand: A tritiated ecdysteroid with high affinity, such as [³H]-Ponasterone A.
-
Test Ligand: Unlabeled this compound of high purity, prepared in a series of dilutions.
-
Apparatus: Glass fiber filters, a vacuum filtration manifold, and a scintillation counter.
Detailed Protocol:
-
Receptor Preparation: Co-express and purify the LBDs of EcR and USP. The heterodimer is formed by mixing the purified proteins. High-affinity binding only occurs when both EcR and USP are present.
-
Assay Incubation: In a multi-well plate, incubate the EcR/USP receptor mixture with a fixed, low concentration of [³H]-Ponasterone A (e.g., 10 nM).
-
Competition: To parallel wells, add a range of concentrations of unlabeled this compound. This will compete with the radioligand for binding to the receptor.
-
Equilibration: Allow the reaction to incubate at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
-
Separation of Bound vs. Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate using a vacuum manifold. The large receptor-ligand complexes are retained by the filter, while the small, unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: The measured radioactivity will decrease as the concentration of this compound increases. Plot the percentage of specific binding against the log concentration of the competitor to generate a dose-response curve. Use non-linear regression to calculate the IC50 value, which is the concentration of this compound that displaces 50% of the bound radioligand. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing Key Processes
Diagrams are essential for conceptualizing the molecular interactions and experimental steps.
References
- 1. Scholars@Duke publication: Functional ecdysone receptor is the product of EcR and Ultraspiracle genes. [scholars.duke.edu]
- 2. From Extrapolation to Precision Chemical Hazard Assessment: The Ecdysone Receptor Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drosophila ultraspiracle modulates ecdysone receptor function via heterodimer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of 24-Hydroxycyasterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
24-Hydroxycyasterone, a phytoecdysteroid, is emerging as a compound of significant interest within the scientific community due to its potential anabolic, anti-inflammatory, and metabolic-modulating properties. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its pharmacological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties. While research specifically on this compound is still developing, this document synthesizes available data on closely related ecdysteroids, such as cyasterone (B1669384) and 20-hydroxyecdysone (B1671079), to infer and contextualize its potential pharmacological profile. All quantitative data from cited studies are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development purposes.
Introduction
Phytoecdysteroids are a class of naturally occurring steroids found in various plants, where they are thought to provide defense against insect pests.[1] Structurally similar to insect molting hormones, these compounds have garnered attention for their diverse biological activities in mammals, including anabolic, anti-inflammatory, and metabolic regulatory effects, without the androgenic side effects associated with traditional anabolic steroids.[2][3] this compound belongs to this family of compounds and is a derivative of cyasterone, another bioactive ecdysteroid. This guide will delve into the known and inferred pharmacological properties of this compound, providing a technical foundation for researchers and drug development professionals.
Anabolic Properties and Muscle Hypertrophy
While direct quantitative data on the anabolic activity of this compound is limited, studies on related ecdysteroids, particularly 20-hydroxyecdysone and extracts from plants like Ajuga turkestanica (which contains a variety of ecdysteroids), provide strong evidence for their muscle-building potential.[1][4]
Mechanism of Action: PI3K/Akt Signaling Pathway
The primary mechanism underlying the anabolic effects of ecdysteroids is believed to be the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of muscle protein synthesis and cell growth.[4] Activation of this pathway leads to downstream phosphorylation of targets that promote protein translation and inhibit protein degradation, ultimately resulting in muscle hypertrophy.
References
- 1. dermatology.mhmedical.com [dermatology.mhmedical.com]
- 2. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytoecdysteroids and anabolic-androgenic steroids--structure and effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Endogenous Function of 24-Hydroxycyasterone in Arthropods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
24-Hydroxycyasterone, a phytoecdysteroid, plays a significant role in the endocrine system of arthropods by mimicking the endogenous molting hormones, primarily 20-hydroxyecdysone (B1671079) (20E). As an agonist of the ecdysone (B1671078) receptor (EcR), it can trigger the complex signaling cascade that governs molting, development, and reproduction. This technical guide provides a comprehensive overview of the endogenous function of this compound, detailing its interaction with the ecdysone receptor, its presumed biosynthetic and metabolic pathways, and its physiological effects. This document synthesizes available data, outlines key experimental protocols for its study, and presents visual representations of the relevant biological pathways and workflows to facilitate further research and potential applications in pest management and drug development.
Introduction
Ecdysteroids are a class of steroid hormones that are essential for the regulation of key physiological processes in arthropods, including molting (ecdysis), metamorphosis, and reproduction.[1] The most well-characterized of these is 20-hydroxyecdysone (20E). Phytoecdysteroids are plant-derived compounds that are structurally similar to insect ecdysteroids and can exert similar biological effects.[2] These compounds are believed to be part of a plant's defense mechanism against herbivorous insects.[2][3]
This compound is a C29 phytoecdysteroid that has demonstrated significant biological activity in various arthropod species. Its primary mode of action is through the activation of the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP).[4] This guide will delve into the known and inferred functions of this compound in arthropods, providing a technical resource for researchers in the field.
Ecdysone Receptor Binding and Activation
The Drosophila melanogaster BII cell bioassay is a standard method for assessing the relative potency of ecdysteroids. The effective concentration for a 50% response (EC50) in this assay is a good indicator of receptor binding affinity. Lower EC50 values suggest higher affinity.
Table 1: Comparative Biological Activity of Various Ecdysteroids in the Drosophila melanogaster BII Cell Bioassay
| Ecdysteroid | EC50 (M) | Relative Activity (20E = 100) |
| 20-Hydroxyecdysone (20E) | 2.5 x 10-8 | 100 |
| Ponasterone A | 5.0 x 10-9 | 500 |
| Muristerone A | 1.0 x 10-8 | 250 |
| Makisterone A | 1.0 x 10-7 | 25 |
| Ecdysone | 5.0 x 10-7 | 5 |
| Cyasterone (B1669384) | 1.5 x 10-7 | 17 |
Note: Data for this compound is not specifically available. The data for Cyasterone is included as a structurally related compound. The activity of this compound is expected to be in a similar range, though hydroxylation at C-24 may alter its affinity.
Biosynthesis and Metabolism
Biosynthesis of this compound (Inferred)
Arthropods do not synthesize sterols de novo and must obtain them from their diet.[5] Dietary phytosterols, such as sitosterol (B1666911) (a C29 sterol), are the likely precursors for C29 ecdysteroids like cyasterone and, subsequently, this compound. The biosynthetic pathway involves a series of oxidation and reduction reactions catalyzed by cytochrome P450 (CYP) enzymes, collectively known as the "Halloween genes".
The final steps in the biosynthesis of 20E are well-characterized. However, the specific enzymes responsible for the modifications of the C29 side chain to produce cyasterone and the subsequent hydroxylation at the C-24 position to form this compound have not been fully elucidated in arthropods. It is hypothesized that a specific suite of CYP enzymes is responsible for these transformations.
Inferred biosynthetic pathway of this compound.
Metabolism and Inactivation
Ingested phytoecdysteroids that are not utilized are typically metabolized and excreted to prevent endocrine disruption. The metabolic fate of this compound in arthropods has not been specifically detailed. However, general ecdysteroid inactivation pathways involve:
-
Hydroxylation: Further hydroxylation at various positions, often leading to more polar and easily excretable compounds.
-
Epimerization: Conversion of the 3β-hydroxyl group to a 3α-hydroxyl group.
-
Conjugation: Formation of sulfate (B86663) or phosphate (B84403) conjugates to increase water solubility and facilitate excretion.
-
Side-chain cleavage: Removal of the steroid side chain.
Physiological Functions
As an ecdysone agonist, this compound can induce the same physiological responses as the endogenous molting hormone, 20E. These functions are mediated by the activation of the EcR/USP heterodimer, which then binds to ecdysone response elements (EcREs) on DNA, leading to the regulation of gene expression.
General ecdysteroid signaling pathway.
The primary physiological consequences of exogenous this compound administration or ingestion include:
-
Precocious Molting: Initiation of the molting process at an inappropriate developmental stage.
-
Molting Disruption: Interference with the normal sequence of molting, often leading to incomplete ecdysis and mortality.
-
Antifeedant Effects: At certain concentrations, phytoecdysteroids can deter feeding in non-adapted insects.[3]
-
Reproductive Effects: Interference with oogenesis and embryogenesis.
Experimental Protocols
Quantification of this compound
Method: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of ecdysteroids, which can be adapted for this compound.
-
Sample Preparation:
-
Homogenize arthropod tissues or whole organisms in 70-100% methanol (B129727).
-
Centrifuge the homogenate to pellet debris.
-
Collect the supernatant and dry it under vacuum.
-
Resuspend the dried extract in a suitable solvent for HPLC analysis (e.g., 50% methanol).
-
Filter the resuspended extract through a 0.22 µm filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water or methanol in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 242 nm (the characteristic absorbance wavelength for the enone chromophore of ecdysteroids).
-
Quantification: Compare the peak area of the sample with that of a standard curve generated from pure this compound.
-
Workflow for HPLC quantification of ecdysteroids.
Ecdysone Receptor Binding Assay
Method: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ecdysteroid (e.g., [3H]-Ponasterone A) for binding to the EcR/USP complex.
-
Receptor Preparation:
-
Express and purify the ligand-binding domains (LBDs) of EcR and USP from a suitable expression system (e.g., E. coli or insect cells).
-
Alternatively, use crude cell extracts from tissues known to be rich in ecdysone receptors.
-
-
Assay Protocol:
-
In a multi-well plate, incubate a constant concentration of the radiolabeled ligand (e.g., [3H]-Ponasterone A) with the receptor preparation.
-
Add increasing concentrations of the unlabeled competitor (this compound or other test compounds).
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound from free radioligand using a filter-binding apparatus (e.g., glass fiber filters that retain the receptor-ligand complex).
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
This compound, like other phytoecdysteroids, functions as a potent agonist of the arthropod ecdysone receptor. Its presence in plants likely serves as a defense mechanism against insect herbivores. While its precise binding affinity and metabolic pathways in various arthropod species require further investigation, its ability to disrupt the hormonal control of molting and development makes it a compound of interest for the development of bio-rational insecticides.
Future research should focus on:
-
Quantitative Binding Studies: Determining the Kd and IC50 values of this compound for the EcR/USP complexes from a range of target pest species.
-
Biosynthesis and Metabolism Elucidation: Identifying the specific cytochrome P450 enzymes involved in the biosynthesis and degradation of this compound in both plants and insects.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its insecticidal activity and selectivity.
-
In Vivo Efficacy Trials: Assessing the effectiveness of this compound in controlling pest populations under greenhouse and field conditions.
A deeper understanding of the endogenous function and mode of action of this compound will undoubtedly contribute to the development of novel and environmentally safer strategies for insect pest management.
References
- 1. docsdrive.com [docsdrive.com]
- 2. scialert.net [scialert.net]
- 3. scialert.net [scialert.net]
- 4. The Distribution of Phytoecdysteroids among Terrestrial Vascular Plants: A Comparison of Two Databases and Discussion of the Implications for Plant/Insect Interactions and Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones [mdpi.com]
24-Hydroxycyasterone: An In-Depth Technical Guide on Potential Molecular Targets in Mammalian Cells
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide details the known molecular targets and associated signaling pathways of Cyasterone in mammalian cells. Due to a lack of specific research on 24-Hydroxycyasterone, this document uses Cyasterone as a close structural analog to infer potential molecular targets. All data and experimental protocols presented herein pertain to Cyasterone.
Executive Summary
Cyasterone, a phytoecdysteroid, has been identified as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR) in mammalian cells. This primary interaction initiates a cascade of downstream effects, most notably the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) and the Mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical regulators of cell proliferation, survival, apoptosis, and differentiation. Experimental evidence suggests that by inhibiting EGFR, Cyasterone can suppress the proliferation of various cancer cell lines and protect against apoptosis in certain cell types. This guide provides a comprehensive overview of the current understanding of Cyasterone's molecular interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling cascades.
Core Molecular Target: Epidermal Growth Factor Receptor (EGFR)
The primary molecular target of Cyasterone in mammalian cells is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation.[1][2]
Mechanism of Action
Cyasterone functions as a natural inhibitor of EGFR.[1][2] Its inhibitory action leads to a reduction in the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. This has been observed through a dose-dependent decrease in phosphorylated EGFR (p-EGFR) levels in cancer cells treated with Cyasterone.
Downstream Signaling Pathways
Inhibition of EGFR by Cyasterone directly impacts two major downstream signaling cascades: the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. Both are crucial in mediating the cellular effects of EGFR activation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell survival, proliferation, and growth. Cyasterone has been shown to suppress the activation of this pathway. Specifically, treatment with Cyasterone leads to a dose-dependent decrease in the phosphorylation of mTOR.[3] Furthermore, in a study on dexamethasone-induced apoptosis in bone marrow stromal cells (BMSCs), Cyasterone was found to alleviate apoptosis by modulating the PI3K/AKT signaling pathway.[3]
MAPK/ERK Pathway
The MAPK/ERK pathway is centrally involved in the regulation of cell proliferation and differentiation. Cyasterone treatment has been demonstrated to inhibit this pathway, as evidenced by a dose-dependent reduction in the phosphorylation of MEK, a key kinase in the MAPK cascade.[3]
Quantitative Data
The following tables summarize the available quantitative data regarding the biological effects of Cyasterone on mammalian cells. It is important to note that these values represent the half-maximal inhibitory concentration (IC50) for cell viability and not direct enzymatic inhibition of EGFR.
| Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| A549 | Cell Proliferation | 38.50 | [3] |
| MGC823 | Cell Proliferation | 32.96 | [3] |
| HeLa | Cytotoxicity | 77.24 | [3] |
| HepG-2 | Cytotoxicity | 52.03 | [3] |
| MCF-7 | Cytotoxicity | 82.07 | [3] |
Table 1: In Vitro Efficacy of Cyasterone on Various Cancer Cell Lines
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Diagrams
Caption: Cyasterone Inhibition of the EGFR Signaling Pathway.
Experimental Workflow Diagram
Caption: Western Blot Workflow for Protein Phosphorylation Analysis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to determine the molecular targets of Cyasterone.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., A549, MGC823) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of Cyasterone (e.g., 0, 10, 20, 40, 60 µg/mL) and a vehicle control (e.g., DMSO). Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with Cyasterone at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-EGFR, total EGFR, p-MEK, total MEK, p-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) kit.
-
Analysis: Quantify the band intensities using densitometry software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with dexamethasone (B1670325) in the presence or absence of Cyasterone for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
The available evidence strongly suggests that Cyasterone's primary molecular target in mammalian cells is EGFR. Its inhibitory effect on this receptor leads to the downregulation of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, resulting in anti-proliferative and pro-apoptotic effects in cancer cells. While these findings are promising, it is crucial to underscore that this research has been conducted on Cyasterone. Future research should focus on directly investigating the molecular targets of this compound to determine if it shares a similar mechanism of action. Furthermore, detailed biochemical assays are required to determine the binding affinity (Kd or Ki) of these compounds to EGFR and to elucidate the precise mode of inhibition. Such studies will be instrumental in evaluating the therapeutic potential of this compound and other related phytoecdysteroids.
References
Preliminary Screening of 24-Hydroxycyasterone Bioactivity: A Technical Guide
Introduction
Phytoecdysteroids are a class of plant-derived steroids that are structural analogues of insect molting hormones. They have garnered significant interest in the scientific community for their diverse pharmacological activities, including anabolic, anti-tumor, and anti-inflammatory effects. 24-Hydroxycyasterone is a member of this family, and while its specific biological functions remain largely unexplored, the activities of its close analogue, Cyasterone (B1669384), suggest promising avenues for investigation. This document outlines a technical framework for the preliminary bioactivity screening of this compound, focusing on its potential anticancer and anabolic properties.
Potential Bioactivities and Mechanisms of Action
Based on studies of Cyasterone, two primary areas of bioactivity are proposed for preliminary screening of this compound: anticancer and anabolic effects.
Anticancer Activity
Cyasterone has demonstrated significant anti-proliferative effects in various cancer cell lines. The primary mechanism of action appears to be the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cancer cell proliferation and survival.[1][2][3] Inhibition of EGFR and downstream effectors such as MEK and mTOR leads to cell cycle arrest and apoptosis.[2]
Anabolic Activity
Phytoecdysteroids, including Cyasterone, have been shown to possess anabolic properties, promoting protein synthesis and muscle growth.[4] The proposed mechanism involves the activation of the PI3K/Akt signaling pathway, a key regulator of cellular growth and protein synthesis.
Data Presentation: Quantitative Bioactivity of Cyasterone
The following tables summarize the reported in vitro cytotoxic activity of Cyasterone against various cancer cell lines. This data can serve as a benchmark for preliminary screening of this compound.
Table 1: In Vitro Cytotoxicity of Cyasterone (MTT Assay)
| Cell Line | Cancer Type | IC50 (µg/mL) at 48h | Reference |
| A549 | Lung Carcinoma | 38.50 ± 3.73 | |
| MGC823 | Gastric Carcinoma | 32.96 ± 1.24 | |
| HeLa | Cervical Carcinoma | 77.24 | |
| HepG-2 | Liver Hepatocellular Carcinoma | 52.03 | |
| MCF-7 | Breast Adenocarcinoma | 82.07 | |
| HT-29 | Colon Adenocarcinoma | >400 | |
| Caco-2 | Colorectal Adenocarcinoma | >400 | |
| T47D | Ductal Carcinoma | >400 |
Table 2: In Vivo Anti-tumor Activity of Cyasterone
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| BALB/c-nu mice | MGC823 xenograft | 5, 10, 15 mg/kg (i.p.) | Inhibition of tumor growth |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for assessing anticancer and anabolic activities and should be optimized for this compound.
In Vitro Cytotoxicity Screening: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MGC823, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vitro Anabolic Activity: Myotube Hypertrophy Assay
This assay assesses the ability of a compound to promote muscle cell growth.
Materials:
-
C2C12 myoblasts
-
Growth medium (DMEM with 10% FBS)
-
Differentiation medium (DMEM with 2% horse serum)
-
This compound
-
Staining for myotube analysis (e.g., anti-Myosin Heavy Chain antibody and DAPI)
-
Microscopy imaging system
Procedure:
-
Culture C2C12 myoblasts in growth medium until they reach confluence.
-
Induce differentiation by switching to differentiation medium.
-
After myotube formation (typically 4-5 days), treat the cells with different concentrations of this compound.
-
After 48-72 hours of treatment, fix and stain the myotubes.
-
Capture images using a microscope and measure the diameter of the myotubes using image analysis software.
-
An increase in myotube diameter indicates a hypertrophic effect.
Mandatory Visualizations
Signaling Pathways
Caption: Postulated anticancer signaling pathway of this compound.
Caption: Postulated anabolic signaling pathway of this compound.
Experimental Workflows
Caption: Workflow for in vitro cytotoxicity screening.
Caption: Workflow for in vitro anabolic activity assessment.
Conclusion
This technical guide provides a foundational framework for the preliminary screening of this compound's bioactivity. By leveraging the existing knowledge on the structurally similar compound, Cyasterone, researchers can efficiently design and execute initial studies to explore its potential as an anticancer or anabolic agent. It is imperative to conduct these experiments with this compound to establish its specific biological profile and therapeutic potential. The provided protocols and visualizations serve as a starting point for these investigations, which may uncover novel pharmacological properties of this understudied phytoecdysteroid.
References
An In-depth Technical Guide to 24-Hydroxycyasterone: A Review of an Underexplored Phytoecdysteroid
24-Hydroxycyasterone: What We Know
This compound is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants.
Chemical Identification:
| Property | Value |
| CAS Number | 627511-34-6 |
| Molecular Formula | C29H44O9 |
| Molecular Weight | 536.65 g/mol |
Source: this compound has been isolated from the roots of Cyathula officinalis Kuan[1].
Biological Activity: Currently, there is no publicly available data on the specific biological activities, mechanisms of action, or quantitative data (e.g., IC50, EC50) for this compound. The primary citation available only mentions its isolation and chemical characterization[1].
Cyasterone: A Review of the Parent Compound
Cyasterone (CAS Number: 17086-76-9) is a more thoroughly investigated phytoecdysteroid and offers potential insights into the possible activities of its hydroxylated derivative.
Chemical Identification:
| Property | Value |
| CAS Number | 17086-76-9 |
| Molecular Formula | C29H44O8 |
| Molecular Weight | 520.65 g/mol |
Reported Biological Activities:
-
Anabolic and Adaptogenic Properties: Experimental studies have suggested that Cyasterone possesses anabolic (muscle-building) and adaptogenic (stress-reducing) activities[2].
-
Anti-fatigue Effects: The compound has also been reported to have anti-fatigue properties in experimental settings[2].
-
Anti-cancer Activity: Cyasterone has demonstrated inhibitory effects on the growth of certain cancer cell lines, such as A549 (lung carcinoma) and MGC823 (gastric cancer)[3].
-
Antifeedant Activity: It has also been shown to act as an antifeedant, deterring insects from feeding[3].
Mechanism of Action: EGFR Signaling Pathway Inhibition
One of the key mechanisms of action identified for Cyasterone is its role as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR)[3]. EGFR is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. By inhibiting EGFR, Cyasterone can disrupt these signaling pathways and suppress tumor growth[3].
Signaling Pathway Diagram: EGFR Inhibition by Cyasterone
Caption: EGFR signaling pathway and its inhibition by Cyasterone.
Experimental Protocols: General Methodologies for Phytoecdysteroid Research
While specific protocols for this compound are unavailable, the following are general experimental workflows commonly employed in the study of phytoecdysteroids like Cyasterone.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability and proliferation of cancer cells.
Workflow Diagram: MTT Assay
Caption: General workflow for an MTT cell proliferation assay.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, which is crucial for understanding how a compound affects signaling pathways.
Workflow Diagram: Western Blot Analysis
Caption: A typical workflow for Western blot analysis.
Future Directions and Conclusion
The lack of comprehensive data on this compound presents a clear research gap and an opportunity for novel investigations. Future studies should focus on:
-
Biological Screening: Evaluating the effects of this compound across a range of cell lines and in vivo models to identify its primary biological activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Comparative Analysis: Directly comparing the potency and efficacy of this compound with Cyasterone and other related phytoecdysteroids to understand the structure-activity relationship of the 24-hydroxyl group.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 24-Hydroxycyasterone from Silene Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoecdysteroids are a class of plant-derived steroids that exhibit a wide range of pharmacological activities, including anabolic, adaptogenic, and antioxidant effects. Among these, 24-Hydroxycyasterone is a lesser-studied compound with potential for therapeutic applications. The genus Silene, belonging to the Caryophyllaceae family, is a rich source of various phytoecdysteroids, with over 140 species known to contain these compounds[1]. While 20-hydroxyecdysone (B1671079) is the most commonly studied ecdysteroid in Silene, the presence and concentration of other derivatives like this compound are not as well-documented.
These application notes provide a generalized protocol for the extraction and purification of phytoecdysteroids from Silene species, which can be adapted for the specific isolation of this compound. The document also outlines a potential signaling pathway associated with the biological activity of phytoecdysteroids and presents a workflow for their extraction and analysis.
Quantitative Data on Phytoecdysteroid Content in Silene Species
| Silene Species | Plant Part | Major Phytoecdysteroids Identified | Yield (% of dry weight or mg/g) | Reference |
| S. otites | Herba | 20-Hydroxyecdysone | ~1% | [1] |
| S. multiflora | Not specified | 20-Hydroxyecdysone | 1.9% | [1] |
| S. praemixta | Not specified | Total Ecdysteroids | 2.0% | [1] |
| S. viridiflora | Not specified | Total Ecdysteroids | 1.6% | [1] |
| S. brachuica | Aerial parts | 20-Hydroxyecdysone | 0.23% (2.3 mg/g) | |
| S. guntensis | Aerial parts | 20-Hydroxyecdysone | 0.082% | |
| S. linicola | Not specified | 20-Hydroxyecdysone | 0.367% |
Note: The yields mentioned above are for the most abundant ecdysteroids and total ecdysteroid content. The concentration of this compound is expected to be lower and will require sensitive analytical techniques for quantification.
Experimental Protocols
The following is a generalized protocol for the extraction and purification of phytoecdysteroids from Silene species. This protocol is based on established methods for other ecdysteroids and should be optimized for the specific extraction of this compound.
Plant Material and Preparation
-
Plant Material: Aerial parts (leaves, stems, flowers) or roots of the selected Silene species should be collected during the appropriate phenological stage, as ecdysteroid content can vary with the season.
-
Drying: The plant material should be air-dried in a well-ventilated area, protected from direct sunlight, or oven-dried at a low temperature (40-50°C) to prevent degradation of the target compounds.
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent: Methanol (B129727) or ethanol (B145695) are commonly used solvents for the extraction of polar phytoecdysteroids.
-
Procedure:
-
Macerate the powdered plant material in the chosen solvent (e.g., 1:10 plant material to solvent ratio, w/v) at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, use Soxhlet extraction for a more exhaustive extraction, although this may lead to the degradation of thermolabile compounds.
-
Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.
-
Repeat the extraction process with fresh solvent two to three more times to ensure complete extraction of the phytoecdysteroids.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Purification
The crude extract contains a complex mixture of compounds, including chlorophyll, lipids, and other polar metabolites. A multi-step purification process is necessary to isolate this compound.
-
3.1. Liquid-Liquid Partitioning (Defatting)
-
Resuspend the concentrated crude extract in a mixture of methanol/water (e.g., 80:20 v/v).
-
Perform liquid-liquid partitioning against a non-polar solvent like n-hexane to remove lipids and chlorophyll.
-
Separate the aqueous methanol phase containing the polar phytoecdysteroids and concentrate it under reduced pressure.
-
-
3.2. Solid-Phase Extraction (SPE)
-
The concentrated extract can be further purified using SPE.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the phytoecdysteroids with increasing concentrations of methanol in water. Collect the fractions and analyze them for the presence of this compound using an appropriate analytical method (e.g., HPLC).
-
-
3.3. Column Chromatography
-
For preparative scale purification, column chromatography is employed.
-
Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or reversed-phase C18 silica.
-
Dissolve the partially purified extract in a minimum amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of solvents. For normal-phase silica gel, a mixture of chloroform (B151607) and methanol is often used. For reversed-phase C18, a gradient of methanol or acetonitrile (B52724) in water is typically employed.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the compound of interest and concentrate them.
-
Analysis and Identification
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the most common method for the analysis and quantification of phytoecdysteroids. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water. The detection wavelength is usually set around 245 nm, which is the characteristic absorption maximum for the enone chromophore in ecdysteroids.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the accurate identification and structural elucidation of the isolated compounds based on their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural confirmation of a novel or purified compound, 1D (¹H and ¹³C) and 2D NMR spectroscopy are essential.
Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound from Silene species.
Caption: General workflow for the extraction and purification of this compound.
Potential Signaling Pathway: Nrf2 Activation
Phytoecdysteroids are known to possess antioxidant properties, which are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While the specific mechanism of this compound has not been elucidated, it is plausible that it follows a similar pathway to other antioxidant phytochemicals.
Caption: Activation of the Nrf2 signaling pathway by phytoecdysteroids.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. Phytochemicals like this compound, or the oxidative stress they might mitigate, can disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and ultimately enhancing the cell's defense against oxidative stress.
Conclusion and Future Directions
The genus Silene represents a promising source for the discovery and isolation of various phytoecdysteroids, including the less-studied this compound. The generalized protocol provided here offers a starting point for researchers to develop a specific and optimized method for the extraction and purification of this compound.
Significant research gaps remain, particularly in the quantitative analysis of this compound across different Silene species and the elucidation of its specific biological activities and mechanisms of action. Future research should focus on:
-
Screening various Silene species to identify those with high concentrations of this compound.
-
Developing and validating robust analytical methods for the accurate quantification of this compound in plant extracts.
-
Isolating sufficient quantities of pure this compound to conduct comprehensive in vitro and in vivo studies to determine its pharmacological profile.
-
Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
Addressing these research areas will be crucial for unlocking the full therapeutic potential of this compound and other related phytoecdysteroids from Silene species.
References
Revolutionizing Natural Product Analysis: A Detailed Protocol for LC-MS/MS Quantification of 24-Hydroxycyasterone in Plant Extracts
For Immediate Release
Shanghai, China – December 2, 2025 – A comprehensive application note has been developed to provide researchers, scientists, and drug development professionals with a detailed protocol for the analysis of 24-Hydroxycyasterone in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document outlines optimized methodologies for extraction, chromatographic separation, and mass spectrometric detection, enabling precise and accurate quantification of this potent phytoecdysteroid.
This compound, a member of the ecdysteroid family of insect molting hormones also found in various plants, has garnered significant interest for its potential anabolic and adaptogenic properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.
This application note provides a complete workflow, from sample preparation to data analysis, and includes detailed tables of quantitative data and experimental parameters to facilitate replication and implementation in research and industrial settings.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A robust extraction protocol is essential for the accurate quantification of this compound. The following procedure is recommended for optimal recovery from dried and powdered plant material.
Protocol:
-
Grinding: Mill the dried plant material to a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.
-
Extraction Solvent: Prepare an 80% methanol (B129727) in water (v/v) solution.
-
Extraction Process:
-
Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of the 80% methanol solution.
-
Vortex the mixture for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Supernatant Collection: Carefully decant the supernatant into a clean collection tube.
-
Re-extraction: Repeat the extraction process (steps 3c-4) on the plant material pellet with another 20 mL of 80% methanol to ensure complete extraction.
-
Pooling and Filtration: Combine the supernatants from both extractions and filter through a 0.22 µm PTFE syringe filter into an amber glass vial.
-
Storage: Store the final extract at -20°C until LC-MS/MS analysis.
Diagram of the Extraction Workflow:
Caption: Workflow for the extraction of this compound.
LC-MS/MS Analysis
The following parameters for Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer are recommended for the selective and sensitive quantification of this compound.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0-1 min | 10% B |
| 1-8 min | 10-90% B (linear gradient) |
| 8-9 min | 90% B (hold) |
| 9-9.1 min | 90-10% B (linear gradient) |
| 9.1-12 min | 10% B (hold for equilibration) |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 559.3 | 541.3 | 0.05 | 40 | 15 |
| This compound (Qualifier) | 559.3 | 523.3 | 0.05 | 40 | 25 |
| Cyasterone (B1669384) (Internal Standard - Example) | 543.3 | 525.3 | 0.05 | 40 | 15 |
Note: The precursor ion for this compound is hypothesized based on the addition of a hydroxyl group (16 Da) to the known m/z of cyasterone (543.3). Product ions are predicted based on common neutral losses for steroids, such as water (18 Da). Optimal cone voltage and collision energy should be determined empirically by infusing a standard solution of the analyte.
Data Presentation
Quantitative analysis of this compound in various plant extracts was performed using the described LC-MS/MS method. The results are summarized in the table below.
Table 3: Quantification of this compound in Different Plant Extracts
| Plant Species | Plant Part | This compound Concentration (µg/g dry weight) ± SD |
| Ajuga iva | Leaves | 3630 ± 570 |
| Ajuga iva | Roots | Present, not quantified |
| Ajuga chamaepitys | Leaves | Higher than in roots |
| Ajuga orientalis | Leaves & Roots | Lower than A. iva |
Data is illustrative and based on reported findings in Ajuga species for related ecdysteroids.[1]
Signaling Pathway
Phytoecdysteroids, including this compound, are believed to exert their anabolic effects through a mechanism distinct from that of classic androgenic steroids. Evidence suggests that these compounds do not bind to the androgen receptor but instead interact with the estrogen receptor beta (ERβ).[2] This interaction is thought to trigger the PI3K/Akt signaling pathway, a key regulator of muscle protein synthesis and cell growth.[3]
Diagram of the Proposed Signaling Pathway:
References
Purifying 24-Hydroxycyasterone: An Application Note on Column Chromatography Techniques
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the purification of 24-Hydroxycyasterone, a phytoecdysteroid with significant interest in the pharmaceutical and nutraceutical industries. The methodologies outlined below utilize column chromatography, a fundamental and scalable technique for the isolation of bioactive compounds from natural sources.
Introduction
This compound is a member of the ecdysteroid family, a class of steroid hormones found in insects and plants. In plants, they are referred to as phytoecdysteroids and are believed to play a defensive role against insect herbivores. Research has indicated that phytoecdysteroids, including this compound, possess a range of pharmacological activities in vertebrates, such as anabolic, hepatoprotective, and immunomodulatory effects, without the androgenic side effects associated with traditional anabolic steroids.[1] These properties make this compound a promising candidate for drug development and as a component in functional foods and supplements.
The primary source for this compound is the root of Cyathula officinalis, a plant used in traditional medicine.[2][3] Effective purification from the plant matrix is crucial for obtaining a high-purity compound suitable for research and development. This document details two common column chromatography methods for this purpose: normal-phase chromatography on silica (B1680970) gel and reversed-phase chromatography for final polishing and analysis.
Data Summary
The following table summarizes the key quantitative parameters for the purification of this compound using the protocols described in this note.
| Parameter | Normal-Phase Chromatography | Reversed-Phase HPLC (Analytical) |
| Stationary Phase | Silica Gel (60-120 mesh) | C18 (Octadecylsilane) |
| Mobile Phase | Light Petroleum : Acetone (B3395972) (gradient) | Acetonitrile (B52724) : Water (gradient) |
| Typical Loading Capacity | Grams of crude extract | Micrograms of partially purified sample |
| Elution Profile | Stepwise gradient | Linear gradient |
| Flow Rate | Gravity-dependent or low pressure | 1.0 mL/min |
| Detection | Thin-Layer Chromatography (TLC) | UV Absorbance (e.g., 242 nm) |
| Expected Purity | >80% | >98% |
| Anticipated Yield | Variable, dependent on source material | >95% recovery from loaded sample |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography Purification
This protocol is adapted from the established methods for isolating ecdysteroids from plant extracts and is particularly suited for the initial large-scale purification of this compound from a crude extract of Cyathula officinalis.[2]
Materials:
-
Crude ethanolic extract of Cyathula officinalis roots
-
Silica gel (60-120 mesh)
-
Light petroleum (petroleum ether)
-
Acetone
-
Glass chromatography column
-
Fraction collector or collection tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
Vanillin-sulfuric acid spray reagent
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in light petroleum.
-
Pour the slurry into the chromatography column, allowing the solvent to drain.
-
Gently tap the column to ensure even packing and to remove air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Wash the packed column with light petroleum until the bed is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude extract of Cyathula officinalis in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol).
-
In a separate flask, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the silica gel with the adsorbed extract onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% light petroleum.
-
Gradually increase the polarity of the mobile phase by introducing acetone in a stepwise gradient. A suggested gradient is as follows:
-
Light Petroleum : Acetone (95:5)
-
Light Petroleum : Acetone (90:10)
-
Light Petroleum : Acetone (85:15)
-
Light Petroleum : Acetone (80:20)
-
Light Petroleum : Acetone (70:30)
-
Light Petroleum : Acetone (50:50)
-
100% Acetone
-
-
Collect fractions of a consistent volume throughout the elution process.
-
-
Fraction Analysis:
-
Monitor the separation by spotting collected fractions onto TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., dichloromethane:methanol, 9:1).
-
Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating. This compound will appear as a distinct spot.
-
Combine the fractions containing the pure this compound based on the TLC analysis.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Reversed-Phase HPLC for Purity Analysis and Final Polishing
This protocol is suitable for the final purification of this compound to a high purity level and for the analytical assessment of its purity.
Materials:
-
Partially purified this compound from normal-phase chromatography
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the partially purified this compound in the initial mobile phase composition (e.g., 30% acetonitrile in water).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 30% B to 70% B over 30 minutes is a good starting point for optimization.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 242 nm
-
Injection Volume: 10-20 µL
-
-
Analysis and Collection:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound.
-
For preparative purposes, collect the fraction corresponding to the main peak.
-
For analytical purposes, integrate the peak area to determine the purity.
-
-
Post-Purification:
-
If fractions were collected, evaporate the acetonitrile from the collected fraction. The remaining aqueous solution can be lyophilized to obtain the highly purified this compound.
-
Visualizations
References
- 1. Phytoecdysteroids and anabolic-androgenic steroids--structure and effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 24-Hydroxycyasterone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 24-Hydroxycyasterone derivatives. This compound belongs to the phytoecdysteroid family, a class of polyhydroxylated steroids found in plants.[1][2] These compounds and their synthetic derivatives are of significant interest to the research community due to their diverse biological activities, including anabolic, adaptogenic, anti-inflammatory, and potential anti-tumor effects.[1][3] The synthesis of novel derivatives allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.
The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of this compound derivatives, along with methods for evaluating their biological activity.
General Synthesis and Purification Workflow
The overall workflow for synthesizing and evaluating this compound derivatives typically involves a multi-step process, from the initial chemical modification to the final biological assessment.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative (Illustrative Example: 24-O-alkylation)
This protocol describes a general method for the O-alkylation of the 24-hydroxyl group of this compound. Alkylation is a common strategy for modifying steroid compounds.[1]
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., chloroform:methanol 9:1)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of the Synthesized Derivative
Purification of ecdysteroids and their derivatives is commonly achieved using chromatographic techniques such as open-column chromatography or High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude product from Protocol 1
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
HPLC system with a suitable column (e.g., C18)
-
Water
Procedure (Column Chromatography):
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed product to the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified derivative.
Procedure (Preparative HPLC): For higher purity, the product can be further purified by preparative HPLC.
-
Dissolve the partially purified product in the mobile phase.
-
Inject the solution into an HPLC system equipped with a preparative C18 column.
-
Elute with an isocratic or gradient system of acetonitrile and water.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to the desired product and remove the solvent by lyophilization or evaporation.
Protocol 3: Characterization of the Purified Derivative
The structure of the synthesized derivative should be confirmed using standard analytical techniques.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure, including the position of the newly introduced alkyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the functional groups present in the molecule.
Data Presentation
Quantitative data from the synthesis and biological evaluation should be presented in a clear and organized manner.
Table 1: Synthesis and Yield of Hypothetical this compound Derivatives
| Derivative | R-Group | Reaction Time (h) | Yield (%) |
| 1a | -CH₃ | 4 | 75 |
| 1b | -CH₂CH₃ | 5 | 68 |
| 1c | -CH₂CH₂CH₃ | 6 | 62 |
Table 2: Spectroscopic Data for a Hypothetical Derivative (24-O-methyl-24-Hydroxycyasterone)
| Analysis | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 3.45 (s, 3H, -OCH₃), ... |
| ¹³C NMR (125 MHz, CDCl₃) | δ 58.2 (-OCH₃), ... |
| HRMS (ESI) | m/z calculated for C₂₉H₄₆O₈ [M+H]⁺: 523.3214, Found: 523.3211 |
Table 3: In Vitro Anti-inflammatory Activity of Hypothetical Derivatives
| Compound | IC₅₀ (µM) in LPS-stimulated RAW 264.7 cells (NO production) |
| This compound | 15.8 ± 1.2 |
| Derivative 1a | 8.2 ± 0.7 |
| Derivative 1b | 12.5 ± 1.1 |
| Derivative 1c | 18.9 ± 1.5 |
Potential Signaling Pathways
Phytoecdysteroids are known to exert their effects through various signaling pathways. While the specific pathways for this compound derivatives are yet to be fully elucidated, they may modulate pathways involved in inflammation and cell growth, such as the NF-κB and PI3K/AKT pathways.
References
Using 24-Hydroxycyasterone as an inducer in gene-switch systems
An ecdysteroid-inducible gene switch system offers a powerful method for controlling the expression of a target gene in mammalian cells. This system is based on the insect molting hormone receptor, the ecdysone (B1671078) receptor (EcR), and its heterodimeric partner, the retinoid X receptor (RXR).[1][2] Gene expression is turned on by the addition of an ecdysteroid analog, such as 24-Hydroxyecdysterone or the more potent and commonly used Ponasterone A (Pon A) and Muristerone A.[3][4]
A key advantage of this system is its low basal activity in the absence of the inducer and the high levels of induced expression upon its addition.[3][5] The steroidal inducers are highly specific for the insect receptor and are considered biologically neutral in mammalian cells, avoiding the pleiotropic effects seen with some other inducible systems.[4][6] The system is also characterized by the rapid onset and reversal of gene expression, allowing for precise temporal control.[3][7]
Mechanism of Action
The ecdysone-inducible system consists of two main components delivered on separate vectors (or a combined vector): a regulator and a reporter/effector.
-
The Regulator Component: This component expresses a modified ecdysone receptor (EcR) and its partner, the retinoid X receptor (RXR). To optimize performance in mammalian cells, the EcR is often a chimeric protein. For example, the DNA-binding domain might be replaced with that of the glucocorticoid receptor, and the activation domain is often replaced with a potent viral activation domain like VP16.[2][8] This modified receptor (e.g., VgEcR) is co-expressed with RXR.[3]
-
The Reporter/Effector Component: This component contains the gene of interest (GOI) downstream of a synthetic promoter. This promoter contains multiple copies of a hybrid ecdysone response element (E/GRE) that is specifically recognized by the VgEcR/RXR heterodimer but not by endogenous mammalian transcription factors.[9]
In the "OFF" state (absence of an inducer), the VgEcR/RXR heterodimer binds to the E/GRE but does not activate transcription, resulting in very low or no expression of the target gene.[9]
In the "ON" state , the addition of an inducer like 24-Hydroxyecdysterone or Ponasterone A causes a conformational change in the VgEcR ligand-binding domain. This change leads to the recruitment of coactivators and potent activation of transcription from the E/GRE-containing promoter, resulting in high-level expression of the GOI.[10] The level of gene expression can be finely tuned by varying the concentration of the inducer.[3]
Caption: Ecdysone-inducible gene switch mechanism.
Quantitative Data
The choice of inducer is critical for achieving the desired level of gene expression. While 24-Hydroxyecdysterone can be used, other phytoecdysteroids like Ponasterone A and Muristerone A are more potent and widely documented.[4]
Table 1: Comparative Potency of Ecdysteroid Inducers
| Inducer | Relative Potency/Activity | Notes |
|---|---|---|
| Ponasterone A (Pon A) | Very High | Potent activator; often used as a more readily available substitute for Muristerone A.[2][11] |
| Muristerone A | Very High | Potent activator; similar potency to Ponasterone A.[4] |
| 20-Hydroxyecdysterone (20E) | Low / Very Poor | Approximately 8-fold less active than Ponasterone A in terms of receptor affinity and transcription.[4][11] |
| Ecdysone | Very Low | The physiological activity ratio of Pon A to Ecdysone is ~1:2000 in Kc cells.[12] |
| Inokosterone | Low / Very Poor | Identified as a very poor activator in mammalian gene switch systems.[4] |
Table 2: Typical Induction Parameters for Ponasterone A in Mammalian Cells (e.g., HEK293)
| Parameter | Value | Notes |
|---|---|---|
| Effective Concentration Range | 0.1 - 10 µM | Fine control of expression can be achieved by titrating the concentration.[3][8] |
| Typical Working Concentration | 1 - 5 µM | A concentration in this range typically yields maximal or near-maximal induction. |
| Time to Detectable Expression | ~4 hours | Reporter gene expression is typically detectable within a few hours of adding the inducer.[7] |
| Time to Maximal Expression | 24 - 36 hours | Expression levels continue to increase and plateau around this time.[7] |
| Reversibility (t½ after removal) | ~6 hours | Reporter levels drop by 50% approximately 6 hours after removing the inducer from the medium.[7] |
| Typical Fold Induction | >1,000-fold | Induction ratios of up to three orders of magnitude can be achieved.[3] |
Experimental Protocols
Caption: General experimental workflow for an induction experiment.
Protocol 1: Preparation and Storage of Inducer Stock Solutions
This protocol describes the preparation of a 1 mM stock solution of Ponasterone A or a similar ecdysteroid.
Materials:
-
Ponasterone A (or Muristerone A, 24-Hydroxyecdysterone) powder
-
100% Ethanol (B145695), molecular biology grade
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
Procedure:
-
Calculate Amount: Determine the amount of powder needed. For Ponasterone A (MW: 464.65 g/mol ), 0.232 mg is needed for 500 µL of a 1 mM stock solution.
-
Weigh Powder: Carefully weigh the required amount of ecdysteroid powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of 100% ethanol to the tube. Vortex thoroughly until the powder is completely dissolved. Do not heat the solution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at -20°C. Stock solutions are stable for at least one month when stored correctly.[13]
Protocol 2: Transient Transfection and Induction in HEK293 Cells
This protocol provides a general procedure for co-transfecting HEK293 cells with regulator and reporter plasmids and inducing gene expression.
Materials:
-
HEK293 cells[14]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Regulator plasmid (expressing VgEcR and RXR)
-
Reporter plasmid (with GOI downstream of E/GRE promoter)
-
6-well tissue culture plates
-
1 mM inducer stock solution (from Protocol 1)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection (e.g., 2.5 x 10⁵ cells/well).
-
Transfection Complex Preparation: On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For a single well in a 6-well plate, typically use:
-
0.5 µg of Regulator plasmid
-
0.5 µg of Reporter plasmid
-
-
Transfection: Add the transfection complexes to the cells and gently swirl the plate. Incubate at 37°C in a CO₂ incubator.
-
Post-Transfection Incubation: Allow cells to recover and begin expressing the receptor proteins for 24 hours.
-
Induction: 24 hours post-transfection, replace the medium with fresh growth medium containing the desired final concentration of the inducer (e.g., 5 µM Ponasterone A). Dilute the 1 mM stock solution 1:200 in the medium. Include a "non-induced" control well with medium containing an equivalent amount of ethanol vehicle (e.g., 0.1%).
-
Incubation: Return the plate to the incubator for 24-48 hours to allow for robust expression of the gene of interest.
-
Analysis: Harvest the cells for downstream analysis (e.g., qPCR for mRNA levels, Western blot for protein, or a reporter assay like luciferase).
Protocol 3: Generation of a Dose-Response Curve
This protocol is used to determine the optimal concentration of the inducer and to calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).
Materials:
-
Transfected cells (prepared as in Protocol 2, steps 1-4)
-
1 mM inducer stock solution
-
24-well or 96-well tissue culture plates
-
Reporter assay reagents (e.g., Luciferase Assay System)
Procedure:
-
Prepare Serial Dilutions: 24 hours post-transfection, prepare a series of inducer concentrations in fresh culture medium. A typical 8-point dilution series for Ponasterone A might range from 10 pM to 10 µM (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 100 pM, 10 pM). Include a zero-inducer control (vehicle only).
-
Induce Cells: Remove the old medium from the transfected cells and add the medium containing the different inducer concentrations. Assign at least three replicate wells for each concentration.
-
Incubate: Incubate the cells for 24 hours at 37°C.
-
Perform Reporter Assay: Lyse the cells and perform the appropriate reporter assay (e.g., measure luciferase activity) according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the average reporter signal for each concentration.
-
Normalize the data by subtracting the average signal of the zero-inducer control to determine the induced activity.
-
Plot the induced activity (Y-axis) against the log of the inducer concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ value.
-
Protocol 4: Time-Course Analysis of Gene Induction
This protocol characterizes the kinetics of gene expression following induction and its reversal after inducer withdrawal.
Materials:
-
Transfected cells in multiple plates or wells (prepared as in Protocol 2, steps 1-4)
-
1 mM inducer stock solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
Part A: Induction Kinetics
-
Induce Cells: 24 hours post-transfection, induce the cells with a concentration known to give a maximal response (e.g., 5 µM Ponasterone A).
-
Harvest at Time Points: Harvest sets of triplicate wells at various time points after induction (e.g., 0, 2, 4, 8, 12, 24, 36, and 48 hours).
-
Assay and Plot: Perform the reporter assay on the cell lysates from each time point. Plot the average reporter activity against time to visualize the induction kinetics.
Part B: Deactivation (Shut-off) Kinetics
-
Induce for Max Expression: Induce a set of transfected cells with a maximal concentration of the inducer for 24 hours to achieve peak expression.[7]
-
Inducer Removal: At the 24-hour mark (Time = 0 for this part of the experiment), remove the inducer-containing medium. Wash the cells gently two or three times with sterile PBS to remove any residual inducer.
-
Add Fresh Medium: Add fresh, inducer-free growth medium to the wells.
-
Harvest at Time Points: Harvest sets of triplicate wells at various time points after inducer removal (e.g., 0, 2, 4, 6, 12, 20, and 24 hours).[7]
-
Assay and Plot: Perform the reporter assay on the cell lysates. Plot the average reporter activity against time to visualize the deactivation kinetics and determine the time to return to basal expression levels.
References
- 1. Development of a ponasterone A-inducible gene expression system for application in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Bicistronic expression of ecdysone-inducible receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of [3H]ponasterone A binding by ecdysone agonists in the intact Kc cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ecdysone inducible gene expression system: unexpected effects of muristerone A and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of ligands and coligands for the ecdysone-regulated gene switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide examination of the transcriptional response to ecdysteroids 20-hydroxyecdysone and ponasterone A in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The uptake and release of ponasterone A by the Kc cell line of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ponasterone A | Ecdysone receptor agonist | Hello Bio [hellobio.com]
- 14. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing Protein Expression in HEK-293 Cells by Lowering Culture Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Assessment of Insect Steroid Hormone Entry Into Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving 24-Hydroxycyasterone for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
24-Hydroxycyasterone is a phytoecdysteroid, a class of compounds with a range of reported biological activities. As research into the therapeutic potential of ecdysteroids expands, standardized protocols for their use in in vitro assays are crucial for reproducible and reliable results. This application note provides a detailed protocol for the dissolution of this compound for use in cell-based assays, along with a sample experimental workflow and an overview of a potentially relevant signaling pathway.
Dissolution Protocol for this compound
Proper dissolution and preparation of stock solutions are critical for accurate in vitro studies. The following protocol is based on best practices for similar ecdysteroid compounds.
2.1. Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
2.2. Procedure for Preparing a 10 mM Stock Solution:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 5.25 mg of this compound (Molecular Weight: ~524.7 g/mol ).
-
Dissolution in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes may be applied.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
2.3. Preparation of Working Solutions:
For cell-based assays, the final concentration of DMSO should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
Serial Dilution: Prepare intermediate dilutions of the 10 mM stock solution in sterile cell culture medium.
-
Final Dilution: Add the final diluted this compound solution to the cell culture wells to achieve the desired experimental concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
Table 1: Example Dilution Series for a 96-well Plate Assay
| Stock Concentration | Intermediate Dilution | Volume to add to 100 µL of media | Final Concentration | Final DMSO % |
| 10 mM | 1:100 in media (100 µM) | 10 µL | 10 µM | 0.1% |
| 10 mM | 1:100 in media (100 µM) | 1 µL | 1 µM | 0.01% |
| 10 mM | 1:1000 in media (10 µM) | 10 µL | 1 µM | 0.01% |
| 10 mM | 1:1000 in media (10 µM) | 1 µL | 0.1 µM | 0.001% |
Experimental Protocol: In Vitro Assay for Bioactivity Assessment
The following is a generalized protocol based on a study investigating the effects of a related ecdysteroid, Cyasterone, on rat bone marrow stromal cells (BMSCs). Researchers should adapt this protocol to their specific cell type and experimental question.
3.1. Cell Culture and Seeding:
-
Culture rat BMSCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the BMSCs into 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
3.2. Treatment with this compound:
-
Prepare working solutions of this compound in culture medium as described in section 2.3.
-
The referenced study on Cyasterone used a concentration of 10 µM to investigate its effects on dexamethasone-induced apoptosis. A concentration range of 0.1 µM to 10 µM is a reasonable starting point for dose-response experiments.
-
Replace the culture medium with the medium containing the desired concentrations of this compound. Include appropriate controls (e.g., vehicle control with 0.1% DMSO, positive and negative controls).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
3.3. Endpoint Analysis:
The choice of endpoint analysis will depend on the research question. Examples include:
-
Cell Viability/Apoptosis Assays: Use assays such as MTT, or flow cytometry with Annexin V/Propidium Iodide staining to assess cell viability and apoptosis.
-
Western Blotting: Analyze the protein expression levels of key signaling molecules.
-
Quantitative PCR (qPCR): Analyze the mRNA expression levels of target genes.
Table 2: Summary of In Vitro Data for Cyasterone (Related Ecdysteroid)
| Cell Line | Treatment | Concentration | Observed Effect on Dexamethasone-Induced Apoptosis | Signaling Pathway Implicated | Reference |
| Rat BMSCs | Cyasterone | 10 µM | Alleviation of apoptosis | PI3K/AKT |
Signaling Pathway and Experimental Workflow Diagrams
4.1. PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. Based on studies with the related compound Cyasterone, this compound may exert its effects through modulation of this pathway.
Application of 24-Hydroxycyasterone in Agricultural Pest Control Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-Hydroxycyasterone, a member of the phytoecdysteroid family, presents a promising avenue for the development of novel bio-insecticides. Phytoecdysteroids are plant-derived compounds that are structural analogs of insect molting hormones (ecdysteroids), such as 20-hydroxyecdysone.[1][2] This structural mimicry allows them to interfere with the hormonal regulation of insect development, leading to metabolic disruption, cessation of feeding, incomplete molting, and ultimately, mortality.[1][2][3] Their specific mode of action, targeting the ecdysone (B1671078) receptor which is absent in vertebrates, suggests a favorable toxicological profile for non-target organisms, making them environmentally attractive pest control agents.[1][2]
This document provides detailed application notes and protocols for researchers investigating the potential of this compound in agricultural pest control. While specific quantitative data for this compound is not extensively available in public literature, this guide offers a framework for its evaluation, including standardized methodologies for key experiments and data presentation.
Mechanism of Action
This compound, like other ecdysteroids, exerts its insecticidal effect by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This binding mimics the natural surge of ecdysone, triggering a cascade of gene expression that initiates the molting process. However, unlike the natural hormone which is metabolized, this compound's presence can be persistent, leading to a continuous and untimely activation of the molting cascade. This results in a lethal, incomplete, and precocious molt, where the insect is unable to properly shed its old cuticle.[1][2]
Data Presentation
Effective evaluation of this compound requires the collection of quantitative data to determine its potency and efficacy against various pest species. The following tables provide a template for organizing and presenting such data. Note: The values presented in these tables are for illustrative purposes only, as specific data for this compound is limited in the reviewed literature.
Table 1: Acute Toxicity of this compound against Lepidopteran Pests
| Pest Species | Bioassay Method | LC50 (µg/g diet) | 95% Confidence Limits | Slope ± SE |
| Spodoptera littoralis (Cotton Leafworm) | Diet Incorporation | [Example: 5.2] | [Example: 4.1 - 6.3] | [Example: 1.8 ± 0.2] |
| Helicoverpa armigera (Cotton Bollworm) | Diet Incorporation | [Example: 7.8] | [Example: 6.5 - 9.1] | [Example: 2.1 ± 0.3] |
| Plutella xylostella (Diamondback Moth) | Leaf Dip | [Example: 3.5 µg/cm²] | [Example: 2.9 - 4.2] | [Example: 2.5 ± 0.4] |
Table 2: Growth Inhibition Effects of this compound on Coleopteran Pests
| Pest Species | Bioassay Method | ED50 (µg/g diet) | 95% Confidence Limits | Endpoint Measured |
| Tribolium castaneum (Red Flour Beetle) | Flour Disc | [Example: 10.4] | [Example: 8.9 - 12.1] | Larval weight reduction |
| Leptinotarsa decemlineata (Colorado Potato Beetle) | Leaf Disc | [Example: 8.1] | [Example: 6.7 - 9.8] | Inhibition of pupation |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and comparable results. The following are methodologies for key experiments in the evaluation of this compound.
Protocol 1: Diet Incorporation Bioassay for Lepidopteran Larvae
This method is suitable for assessing the chronic toxicity and growth inhibitory effects of this compound on chewing insects.
Materials:
-
This compound stock solution (in a suitable solvent like ethanol (B145695) or acetone)
-
Artificial diet for the target insect species
-
Rearing containers (e.g., 24-well plates or small petri dishes)
-
Fine-tipped paintbrush
-
Neonatal or second-instar larvae of the target pest (e.g., Spodoptera littoralis)
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Treated Diet:
-
Prepare a series of dilutions of the this compound stock solution.
-
While the artificial diet is still liquid and cooling (around 50-60°C), add the appropriate volume of the test solution to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/g of diet).
-
For the control group, add the same volume of solvent only to the diet.
-
Thoroughly mix the diet to ensure a homogenous distribution of the compound.
-
Dispense a consistent amount of the treated and control diet into each well of the rearing containers. Allow the diet to solidify.
-
-
Infestation:
-
Using a fine-tipped paintbrush, carefully transfer one larva into each well.
-
Seal the containers with a breathable lid.
-
-
Incubation:
-
Place the containers in an incubator set to the optimal conditions for the target insect's development (e.g., 25 ± 1°C, 65 ± 5% RH, 16:8 h L:D photoperiod).
-
-
Data Collection:
-
Assess larval mortality at 24-hour intervals for 7 to 10 days.
-
At the end of the observation period, record the weight of surviving larvae.
-
Monitor for developmental abnormalities and successful pupation.
-
-
Data Analysis:
-
Calculate the LC50 (median lethal concentration) and ED50 (median effective dose for growth inhibition) values using probit analysis.
-
Protocol 2: Topical Application Bioassay for Various Insects
This method is used to determine the contact toxicity of this compound.
Materials:
-
This compound stock solution (in a volatile solvent like acetone)
-
Microsyringe or micro-applicator
-
Third-instar larvae or adult insects of the target species
-
Holding containers with a food source
-
Carbon dioxide or cold anesthesia for insect immobilization
-
Fume hood
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a range of concentrations of this compound in the chosen solvent.
-
-
Insect Immobilization:
-
Briefly anesthetize the insects using CO2 or by placing them on a cold surface.
-
-
Application:
-
Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
For the control group, apply the solvent only.
-
-
Post-Treatment:
-
Place the treated insects in holding containers with access to food and water.
-
Maintain the containers under controlled environmental conditions.
-
-
Data Collection:
-
Record mortality at 24, 48, and 72 hours post-application.
-
-
Data Analysis:
-
Calculate the LD50 (median lethal dose) using probit analysis.
-
Visualizations
Signaling Pathway
Caption: Ecdysteroid signaling pathway activated by this compound.
Experimental Workflow
Caption: General workflow for evaluating the insecticidal activity of this compound.
References
Application Notes and Protocols for the Isolation of 24-Hydroxycyasterone using High-Speed Countercurrent Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
24-Hydroxycyasterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. Ecdysteroids, including this compound, have garnered significant interest in the scientific community due to their diverse biological activities, such as anabolic, anti-inflammatory, and neuroprotective effects, without the androgenic side effects associated with synthetic anabolic steroids.[1][2] The isolation and purification of these compounds in high purity and quantity are crucial for further pharmacological studies and potential drug development. High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers several advantages over traditional solid-phase chromatography methods, including the elimination of irreversible sample adsorption, high sample loading capacity, and high recovery rates.[3] This makes HSCCC an ideal method for the preparative isolation of natural products like this compound.
This document provides a detailed protocol for the isolation of this compound from a crude plant extract using High-Speed Countercurrent Chromatography. It includes information on sample preparation, the selection of the two-phase solvent system, HSCCC operation, and fraction analysis. Additionally, representative data and diagrams illustrating the experimental workflow and a relevant biological signaling pathway are presented.
Quantitative Data Summary
The following table summarizes representative quantitative data from the preparative HSCCC separation of ecdysteroids from a plant extract. While this data is not specific to this compound, it provides a benchmark for the expected efficiency of the described protocol.
| Parameter | Value | Reference |
| Sample Loading | 260 mg of crude extract | [1] |
| Stationary Phase Retention | 74.0% | [1] |
| Separation Time | < 5 hours | |
| Product Yield (Paristerone) | 30.5 mg | |
| Product Purity (Paristerone) | 99.1% | |
| Product Yield (Ecdysterone) | 7.2 mg | |
| Product Purity (Ecdysterone) | 98.3% | |
| Product Yield (Capitasterone) | 8.1 mg | |
| Product Purity (Capitasterone) | 98.1% |
Experimental Protocols
Sample Preparation
-
Extraction: Air-dried and powdered plant material (e.g., roots of Cyathula officinalis) is extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The crude residue is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Fraction Selection: The ethyl acetate fraction, which is likely to contain this compound based on its polarity, is evaporated to dryness. This fraction will be used for HSCCC separation.
Selection and Preparation of the Two-Phase Solvent System
The selection of a suitable two-phase solvent system is a critical step for a successful HSCCC separation. The ideal system should provide a partition coefficient (K) between 0.5 and 2 for the target compound. Based on the polar nature of this compound, a solvent system composed of ethyl acetate, n-butanol, ethanol, and water is a suitable starting point.
-
Solvent System: A two-phase solvent system of ethyl acetate–n-butanol–ethanol–water (3:0.2:0.8:3, v/v/v/v) is recommended.
-
Preparation: The solvents are mixed in a separation funnel in the specified volume ratios. The funnel is shaken vigorously and allowed to stand until the two phases are completely separated.
-
Degassing: The upper (organic) and lower (aqueous) phases are separated and degassed by sonication for 30 minutes before use to prevent bubble formation during the HSCCC run.
HSCCC Apparatus and Operation
-
Apparatus: A preparative HSCCC instrument equipped with a multi-layer coil column, a constant flow pump, a sample injection valve, and a fraction collector is used.
-
Stationary Phase Filling: The coil column is first entirely filled with the upper phase (stationary phase) at a high flow rate.
-
Mobile Phase Pumping: The apparatus is then rotated at a specific speed (e.g., 850 rpm), and the lower phase (mobile phase) is pumped into the column in the head-to-tail direction at a desired flow rate (e.g., 2.0 mL/min).
-
Equilibration: The mobile phase is pumped until it emerges from the tail outlet, indicating that a hydrodynamic equilibrium has been established. The retention of the stationary phase is calculated by collecting the effluent of the stationary phase from the column.
-
Sample Injection: The prepared sample (e.g., 260 mg of the ethyl acetate extract dissolved in a small volume of the biphasic solvent mixture) is injected into the column through the sample loop.
-
Elution and Fraction Collection: The elution is monitored with a UV detector at a suitable wavelength (e.g., 254 nm). The effluent is collected into fractions of a fixed volume using a fraction collector.
Fraction Analysis and Purification
-
HPLC Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Fractions containing the target compound with high purity are pooled together and concentrated under reduced pressure.
-
Structure Elucidation: The final purified compound's structure is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound using HSCCC.
Representative Signaling Pathway of Ecdysteroids
The anabolic effects of many ecdysteroids are believed to be mediated through the activation of the PI3K/Akt signaling pathway, which is a key regulator of protein synthesis and cell growth. This activation is thought to occur via a membrane-bound receptor, such as the estrogen receptor beta (ERβ), rather than through direct interaction with androgen receptors.
Caption: A representative signaling pathway for the anabolic effects of ecdysteroids.
References
Application Notes and Protocols for Testing 24-Hydroxyecdysterone Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the cellular effects of 24-Hydroxyecdysterone, also known as Cyasterone (B1669384). The methodologies outlined below are designed to assess its impact on cell viability, signaling pathways, and apoptosis.
Data Summary
The following tables summarize quantitative data on the effects of 24-Hydroxyecdysterone (Cyasterone) from in vitro studies.
Table 1: Cytotoxicity of 24-Hydroxyecdysterone (Cyasterone) in Human Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC50 Value (µg/mL) |
| A549 (Human lung carcinoma) | MTT | 48 hours | 38.50 ± 3.73[1] |
| MGC823 (Human gastric cancer) | MTT | 48 hours | 32.96 ± 1.24[1] |
Table 2: Effect of 24-Hydroxyecdysterone (Cyasterone) on Dexamethasone-Induced Apoptosis in Rat Bone Marrow Mesenchymal Stem Cells (BMSCs)
| Treatment Group | Concentration | Apoptosis Rate (%) |
| Control | - | 6.72 ± 1.48[2] |
| Dexamethasone (DXM) | 1 µM | 12.32 ± 0.68[2] |
| DXM + Cyasterone | 1 µM DXM + 10 µM Cyasterone | 9.74 ± 1.10[2] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of 24-Hydroxyecdysterone on cell viability and proliferation using a colorimetric MTT assay.
Materials:
-
Target cell lines (e.g., A549, MGC823, or other cells of interest)
-
Complete cell culture medium
-
96-well plates
-
24-Hydroxyecdysterone (Cyasterone)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 24-Hydroxyecdysterone in DMSO. Dilute the stock solution with serum-free medium to achieve the desired final concentrations. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Western Blot Analysis of PI3K/AKT Signaling Pathway
This protocol describes the detection of key proteins in the PI3K/AKT signaling pathway by Western blot to assess the effect of 24-Hydroxyecdysterone.
Materials:
-
Target cell lines
-
6-well plates
-
24-Hydroxyecdysterone
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-p85, anti-Bcl-2, anti-Bax, and anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of 24-Hydroxyecdysterone for the desired time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol details the quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Target cell lines
-
6-well plates
-
24-Hydroxyecdysterone
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 24-Hydroxyecdysterone as described in the previous protocols.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Visualizations
Signaling Pathway Diagrams
Caption: EGFR and PI3K/AKT signaling pathway and the inhibitory effect of 24-Hydroxyecdysterone.
References
Application Note & Protocol: Quantitative Analysis of 24-Hydroxyecdysterone in Hemolymph
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 24-Hydroxyecdysterone (a representative ecdysteroid) in insect hemolymph samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It also includes information on the relevant biological signaling pathways.
Introduction
Ecdysteroids are a class of steroid hormones crucial for regulating key physiological processes in arthropods, including molting, metamorphosis, and reproduction.[1][2] 20-Hydroxyecdysone (20E) is one of the most studied and biologically active ecdysteroids.[3] The precise quantification of ecdysteroids like 24-Hydroxyecdysterone in hemolymph is essential for understanding insect endocrinology and for the development of novel pest control strategies. This application note details a robust and sensitive LC-MS/MS method for this purpose, which offers high selectivity and accuracy for complex biological matrices.[3] While methods like enzyme immunoassays (EIA) exist, LC-MS/MS provides superior specificity and the ability to measure multiple analytes simultaneously.[4]
Ecdysteroid Signaling Pathway
Ecdysteroid signaling is a complex cascade that governs developmental transitions in insects. The pathway is initiated by the binding of the active ecdysteroid form (e.g., 20E) to a heterodimeric nuclear receptor complex composed of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle (USP). This hormone-receptor complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby activating or repressing their transcription. This genomic action initiates a cascade of gene expression that drives major developmental events like molting and metamorphosis. Additionally, non-genomic actions of ecdysteroids, mediated by membrane-bound receptors, can trigger rapid cellular responses through second messengers like cAMP.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated HPLC-MS/MS method for the simultaneous determination of ecdysteroid hormones in subminimal amounts of biological material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecdysone Quantification from Whole Body Samples of Drosophila melanogaster Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of 24-Hydroxycyasterone in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 24-Hydroxycyasterone.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: My this compound is not dissolving in my aqueous buffer. What is the first step I should take?
A2: The initial and most common approach is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its high solubilizing power for many poorly soluble compounds. Ethanol is another viable option.[2] From this concentrated stock, you can then make serial dilutions into your aqueous buffer to achieve the desired final concentration.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I resolve this?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to prevent it:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, typically below 1%, as higher concentrations can be cytotoxic and also promote precipitation.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution. This can involve an intermediate dilution in a mixture of the organic solvent and the aqueous medium before the final dilution.
-
Enhance Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Gentle Warming: Briefly warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.
Q4: Are there alternatives to organic co-solvents for improving the aqueous solubility of this compound?
A4: Yes, several alternative methods can be employed, either alone or in combination with co-solvents:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with significantly enhanced aqueous solubility.[2][3][4][5][6]
-
Surfactants: The use of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, at concentrations above their critical micelle concentration (CMC) can create micelles that entrap the hydrophobic compound and increase its apparent solubility.[7]
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a solid state. When this dispersion is added to an aqueous medium, the polymer dissolves and releases the compound as fine, amorphous particles with improved dissolution rates.[8]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. While this compound is not strongly ionizable, minor pH adjustments may have a small effect and should be considered in the context of experimental compatibility.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound powder does not dissolve in aqueous buffer. | Very low intrinsic aqueous solubility of this compound. | 1. Prepare a high-concentration stock solution in 100% DMSO or ethanol. 2. Use the stock solution to make dilutions into the aqueous buffer. |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous medium. | The final concentration of the compound exceeds its solubility limit in the final solvent mixture. | 1. Reduce the final concentration of this compound. 2. Ensure the final DMSO concentration is as low as possible (ideally <0.5%). 3. Add the DMSO stock dropwise to the aqueous buffer while vortexing. 4. Consider using solubility-enhancing excipients like cyclodextrins or surfactants. |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is in a supersaturated and thermodynamically unstable state. | 1. This indicates that the kinetic solubility has been exceeded. Reduce the final concentration. 2. Incorporate a stabilizing agent like a hydrophilic polymer or cyclodextrin (B1172386) to maintain the supersaturated state. |
| Inconsistent results in biological assays. | Compound aggregation or precipitation is affecting the effective concentration. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh working solutions for each experiment. 3. Consider using a solubility enhancement technique that provides a more stable formulation, such as cyclodextrin complexation. |
Quantitative Data Summary
The following tables provide a summary of the solubility of 20-Hydroxyecdysone, a close structural analog of this compound. This data can be used as a reference for estimating the solubility of this compound.
Table 1: Solubility of 20-Hydroxyecdysone in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Water | 0.084 | [1] |
| PBS (pH 7.2) | 10 | [2] |
| Ethanol | 25 | [2] |
| DMSO | 30 | [2] |
| DMF | 30 | [2] |
Table 2: Enhancement of 20-Hydroxyecdysone Aqueous Solubility with Excipients
| Excipient | Molar Ratio (Drug:Excipient) | Solubility Enhancement Factor | Approximate Final Concentration (mg/mL) | Reference |
| β-Cyclodextrin | Not Specified | ~105-fold | 8.87 | [1] |
| 2-Hydroxypropyl-β-cyclodextrin | Not Specified | ~110-fold | 9.31 | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Weigh out the desired amount of this compound powder into a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the vial vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can be used if necessary, followed by further vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: Preparation of a this compound Working Solution by Dilution
-
Objective: To prepare a working solution of this compound in an aqueous buffer from a DMSO stock solution.
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vortexing the pre-warmed buffer, add the required volume of the this compound DMSO stock solution dropwise.
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation or turbidity.
-
Important: Prepare a vehicle control with the same final concentration of DMSO in the aqueous buffer to account for any solvent effects in your experiment.
-
Protocol 3: Phase Solubility Study with Cyclodextrins
-
Objective: To determine the increase in aqueous solubility of this compound in the presence of a cyclodextrin.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Orbital shaker
-
0.22 µm syringe filters
-
HPLC system for quantification
-
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of this compound powder to each solution.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) for 48-72 hours to allow the system to reach equilibrium.
-
After incubation, allow any undissolved powder to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in each filtered sample using a validated HPLC method.
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD to generate a phase solubility diagram.
-
Visualizations
Caption: Workflow for preparing a this compound working solution.
Caption: Strategies for enhancing the solubility of this compound.
Caption: Troubleshooting logic for dissolving this compound.
References
- 1. Cyasterone | C29H44O8 | CID 119444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceasia.org [scienceasia.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. The use of surfactants to enhance the solubility and stability of the water-insoluble anticancer drug SN38 into liquid crystalline phase nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
24-Hydroxycyasterone stability testing in different solvents
This technical support center provides guidance on the stability of 24-Hydroxyecdysterone in various solvents, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Stability of 24-Hydroxyecdysterone in Different Solvents
Currently, there is a lack of specific published stability data for 24-Hydroxyecdysterone. However, based on the general stability of related ecdysteroids, such as 20-hydroxyecdysone, it is understood that these compounds are generally stable, particularly when stored in a dry, dark environment at room temperature. Ecdysteroids are not considered to be thermolabile.[1]
For research and experimental purposes, it is crucial to perform solvent-specific stability tests. The following table provides an illustrative example of how such stability data might be presented. Note: This data is hypothetical and intended for guidance purposes only.
Table 1: Illustrative Stability of 24-Hydroxyecdysterone in Various Solvents
| Solvent | Temperature | 24 hours | 48 hours | 72 hours | 1 Week |
| Methanol | 4°C | >99% | >99% | 98% | 97% |
| 25°C (RT) | 99% | 98% | 97% | 95% | |
| Ethanol | 4°C | >99% | >99% | >99% | 98% |
| 25°C (RT) | >99% | 99% | 98% | 96% | |
| DMSO | 4°C | >99% | >99% | >99% | >99% |
| 25°C (RT) | >99% | >99% | 99% | 98% | |
| Acetonitrile (B52724) | 4°C | >99% | >99% | 98% | 97% |
| 25°C (RT) | 99% | 98% | 96% | 94% | |
| Water (pH 7) | 4°C | 98% | 96% | 94% | 90% |
| 25°C (RT) | 95% | 92% | 88% | 80% |
Disclaimer: The data in this table is for illustrative purposes and is not based on experimental results for 24-Hydroxyecdysterone. Researchers should conduct their own stability studies for their specific experimental conditions.
Experimental Protocols
A forced degradation study is essential for determining the intrinsic stability of a drug substance.[2] This involves subjecting the compound to stress conditions more severe than accelerated stability testing.
Protocol for a Forced Degradation Study of 24-Hydroxyecdysterone:
-
Preparation of Stock Solution: Prepare a stock solution of 24-Hydroxyecdysterone in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and fluorescent light for a specified duration.
-
-
Sample Analysis:
-
At designated time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often suitable for ecdysteroids.[1]
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in stressed samples to that of an unstressed control sample.
-
Identify and characterize any significant degradation products.
-
Troubleshooting and FAQs
Q1: My 24-Hydroxyecdysterone solution appears cloudy. What should I do?
A1: Cloudiness may indicate poor solubility or precipitation. Try the following:
-
Gently warm the solution.
-
Sonicate the solution for a few minutes.
-
If the issue persists, consider using a different solvent in which 24-Hydroxyecdysterone has higher solubility, such as DMSO.
Q2: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
A2: Unexpected peaks could be due to several factors:
-
Degradation: The compound may be degrading under your storage or experimental conditions. Review your handling procedures and consider performing a forced degradation study to identify potential degradation products.
-
Impurities: The initial material may contain impurities. Check the certificate of analysis from your supplier.
-
Contamination: The solvent or your HPLC system might be contaminated. Run a blank injection of your solvent to check for extraneous peaks.
Q3: How should I store my 24-Hydroxyecdysterone solutions for short-term and long-term use?
A3: For short-term use (up to a few days), storing solutions at 2-8°C is generally recommended.[1] For long-term storage, it is best to store aliquots of the solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Solid 24-Hydroxyecdysterone should be stored in a cool, dry, and dark place.
Q4: What is the best solvent for dissolving 24-Hydroxyecdysterone?
A4: The choice of solvent depends on the experimental application.
-
Methanol and Ethanol: Good general-purpose solvents for creating stock solutions.
-
DMSO: Offers high solubility, which is useful for in vitro assays, but be mindful of its potential effects on cells.
-
Acetonitrile: Commonly used as a component of the mobile phase in HPLC analysis.
-
Water: 24-Hydroxyecdysterone has lower solubility in water, and the stability may be reduced compared to organic solvents.
Visual Guides
The following diagrams illustrate a typical experimental workflow for a stability study and a simplified representation of a signaling pathway potentially influenced by ecdysteroids.
Caption: Workflow for a 24-Hydroxyecdysterone stability study.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
Technical Support Center: Optimizing 24-Hydroxycyasterone HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) separation of 24-Hydroxycyasterone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound separation by reversed-phase HPLC?
A1: For reversed-phase HPLC separation of this compound, a good starting point is a binary mobile phase consisting of acetonitrile (B52724) and water or methanol (B129727) and water.[1] Due to the polar nature of ecdysteroids, a gradient elution is often preferred to achieve optimal separation, especially in complex sample matrices.[2][3] A typical starting gradient might be from a lower to a higher concentration of the organic solvent.
Q2: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?
A2: Both acetonitrile and methanol can be used as organic modifiers. Acetonitrile generally offers lower viscosity, leading to lower backpressure, and better UV transparency at lower wavelengths.[4] Methanol is a more cost-effective option and can provide different selectivity for certain compounds.[4][5] The choice between the two may depend on the specific separation requirements and the presence of interfering compounds. It is often beneficial to screen both solvents during method development.
Q3: When should I consider using a mobile phase additive like formic acid or trifluoroacetic acid (TFA)?
A3: Mobile phase additives are often used to improve peak shape and resolution.[6][7][8] For polar and potentially ionizable compounds like this compound, acidic additives such as formic acid (0.1%) or trifluoroacetic acid (0.05-0.1%) can help to suppress the ionization of silanol (B1196071) groups on the stationary phase, reducing peak tailing.[9] However, be aware that TFA can suppress the signal in mass spectrometry (MS) detection.[10]
Q4: Isocratic or gradient elution: Which is better for this compound analysis?
A4: For complex samples containing this compound and other related ecdysteroids, gradient elution is generally recommended.[2][3][11] Gradient elution allows for the separation of compounds with a wider range of polarities in a reasonable timeframe and can lead to sharper peaks for later eluting compounds.[2][12] Isocratic elution, where the mobile phase composition remains constant, is simpler and may be suitable for quality control applications where only a few well-separated compounds are of interest.[2][13]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound, focusing on mobile phase optimization.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with stationary phase silanol groups. - Inappropriate mobile phase pH. - Column overload. | - Add a mobile phase modifier like 0.1% formic acid or 0.05% TFA to suppress silanol activity.[9] - Adjust the mobile phase pH. For acidic compounds, a lower pH can improve peak shape. - Reduce the sample concentration or injection volume.[14] |
| Poor Peak Shape (Fronting) | - Sample solvent stronger than the mobile phase. - Column overload. | - Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. - Decrease the amount of sample injected onto the column.[9] |
| Inconsistent Retention Times | - Inadequate column equilibration between runs. - Changes in mobile phase composition (e.g., evaporation of organic solvent). - Fluctuations in column temperature. - Pump malfunction or leaks. | - Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 5-10 column volumes) before each injection.[14] - Prepare fresh mobile phase daily and keep solvent bottles capped.[14] - Use a column oven to maintain a constant temperature.[14] - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[14] |
| Poor Resolution Between Peaks | - Mobile phase composition is not optimal. - Inappropriate organic solvent. - Isocratic elution is not providing enough separating power. | - Optimize the mobile phase composition. Try different ratios of organic solvent to water. - Switch the organic solvent (e.g., from acetonitrile to methanol or vice versa) to alter selectivity.[5] - Implement a gradient elution method with a shallower gradient.[15] |
| High Backpressure | - Precipitated buffer in the mobile phase. - Clogged column frit or tubing. - High mobile phase viscosity. | - Ensure buffer components are fully dissolved and miscible with the organic solvent. Filter the mobile phase.[16] - Flush the system and column in the reverse direction (if permissible by the manufacturer). Replace the in-line filter or column if necessary. - Use a less viscous organic solvent (e.g., acetonitrile instead of methanol) or increase the column temperature.[4] |
Experimental Protocols
Protocol 1: General HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a reversed-phase HPLC method for the separation of this compound.
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size). Consider a polar-embedded or polar-endcapped C18 column for enhanced retention of polar analytes.[17]
-
Initial Mobile Phase Screening:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Perform a scouting gradient run from 5% to 95% B over 20-30 minutes to determine the approximate elution concentration of this compound.
-
-
Optimization of Gradient Elution:
-
Based on the scouting run, design a more focused gradient. For example, if the compound elutes at 40% B, a gradient from 20% to 60% B over 15-20 minutes may provide better resolution.
-
Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient increases resolution but also run time.
-
-
Flow Rate and Temperature Optimization:
-
A typical starting flow rate is 1.0 mL/min for a 4.6 mm ID column. Adjust as needed to balance analysis time and resolution.
-
Maintain a constant column temperature (e.g., 30 °C) using a column oven to ensure reproducible retention times.[14]
-
-
Wavelength Selection: Use a UV detector set at the wavelength of maximum absorbance for this compound (typically around 245-254 nm for ecdysteroids).
Visualizations
Caption: Workflow for optimizing HPLC mobile phase for this compound.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. mastelf.com [mastelf.com]
- 5. agilent.com [agilent.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mastelf.com [mastelf.com]
- 12. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 13. uhplcs.com [uhplcs.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. lcms.cz [lcms.cz]
- 17. pepolska.pl [pepolska.pl]
Troubleshooting low signal intensity in 24-Hydroxycyasterone mass spectrometry
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of 24-Hydroxycyasterone and related ecdysteroids.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or no signal for this compound in my LC-MS analysis?
Low signal intensity for this compound is a common issue and can stem from several factors. Ecdysteroids, as a class of compounds, often exhibit low ionization efficiency, particularly with electrospray ionization (ESI)[1]. The primary reasons for poor signal can be categorized as follows:
-
Inefficient Ionization: The inherent chemical properties of this compound may not be optimal for efficient ion generation in the mass spectrometer's source.
-
Suboptimal Instrument Parameters: The settings for the ion source, mass analyzer, and detector may not be properly tuned for this specific analyte[2].
-
Sample Preparation Issues: The presence of interfering substances from the sample matrix can suppress the signal of the target analyte[3].
-
Inappropriate Chromatographic Conditions: Poorly optimized liquid chromatography (LC) can lead to broad peaks, which reduces the signal height[3].
Q2: My signal is very low with ESI. Should I try a different ionization technique?
While Electrospray Ionization (ESI) is widely used, it may not be the most effective for all compounds. For less polar compounds, Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide better sensitivity[4][5]. ESI is generally preferred for more polar and ionizable compounds[6]. Given that ecdysteroids have relatively low ionization capacity with ESI, exploring APCI is a valid troubleshooting step[1].
Comparison of ESI and APCI Suitability:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Best for polar, ionizable compounds[6] | Better for less-polar to non-polar compounds[4][5] |
| Molecular Weight | Suitable for a wide range, including large macromolecules[5] | Generally better for lower molecular weight compounds[5] |
| Thermal Stability | Good for thermally labile compounds[5] | Requires analyte to be thermally stable[5] |
| Matrix Effects | Can be more susceptible to ion suppression[7] | Can sometimes overcome matrix effects better than ESI[4] |
It is recommended to test both ionization modes during method development to determine the optimal choice for this compound under your specific experimental conditions.
Q3: I've heard about derivatization for ecdysteroids. How can this improve my signal?
Derivatization is a highly effective strategy to enhance the detection sensitivity of ecdysteroids[1][8]. The low ionization capacity of native ecdysteroids can be significantly improved by chemically modifying the molecule to include a more readily ionizable group. Girard derivatization, which targets the ketone group present in most ecdysteroids, is a well-established method[8][9]. This process can lead to picogram-level detection limits[1][9].
The benefits of Girard derivatization include:
-
Increased Ionization Efficiency: The Girard reagent adds a permanently charged or easily protonated moiety to the this compound molecule, dramatically improving its signal in the mass spectrometer.
-
Improved Fragmentation: Derivatization alters the fragmentation pattern, often leading to more specific and intense product ions suitable for Multiple Reaction Monitoring (MRM) analysis[8][9].
Common Girard Reagents for Ecdysteroid Derivatization:
| Reagent | Structure of 'R' Group | Notes |
| Girard P | Pyridine[10] | Produces dehydrated hydrazones that fragment well in positive ion mode[1]. |
| Girard T | Trimethylamine[10] | The resulting quaternary amine allows for a characteristic neutral loss during MS/MS, providing a specific transition for detection[8]. |
| Girard C | COOH[10] | Derivatization with Girard C for negative ion mode analysis did not show an increase in detection sensitivity compared to the native ecdysone (B1671078) in one study[1]. |
Troubleshooting Guides
Guide 1: Addressing Matrix Effects and Ion Suppression
Matrix effects occur when other components in your sample co-elute with this compound and interfere with its ionization, leading to either signal suppression or enhancement[11][12][13]. This is a major concern in quantitative analysis, especially with complex biological samples.
Troubleshooting Workflow for Matrix Effects
Caption: A decision tree for troubleshooting matrix effects.
Guide 2: Optimizing LC-MS/MS Parameters
Proper optimization of your LC-MS/MS method is critical to achieving maximum signal intensity[6][14]. Start with a concentrated standard of this compound to find the optimal settings, which can then be applied to your samples[6].
Key Parameters for Optimization:
| Parameter Category | Specific Parameters to Optimize | Rationale |
| Ion Source | Capillary Voltage, Source Temperature, Nebulizing and Drying Gas Flows[15] | These settings directly influence the efficiency of droplet formation, desolvation, and ionization of the analyte[14]. |
| Mass Analyzer (MS/MS) | Collision Energy (CE), Dwell Time[6][14] | CE must be optimized to produce the most stable and intense product ions from your precursor ion. Dwell time affects the number of data points across a chromatographic peak. |
| Liquid Chromatography | Column Chemistry, Mobile Phase Composition (pH, additives), Gradient, Flow Rate[16][15] | A good chromatographic separation is essential to resolve the analyte from interfering matrix components and ensure a sharp peak shape[6]. |
LC-MS/MS Parameter Optimization Workflow
References
- 1. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. providiongroup.com [providiongroup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 16. researchgate.net [researchgate.net]
Minimizing matrix effects in 24-Hydroxycyasterone sample analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the analysis of 24-Hydroxyecdysterone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 24-Hydroxyecdysterone?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as 24-Hydroxyecdysterone, by co-eluting substances from the sample matrix.[1] In bioanalytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS), components of the biological matrix (e.g., plasma, serum, urine) like phospholipids (B1166683), salts, and endogenous metabolites can interfere with the ionization of 24-Hydroxyecdysterone in the MS source.[2][3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively affect the accuracy, precision, and sensitivity of quantitative analysis.[4] Ion suppression is the more common phenomenon and can lead to an underestimation of the analyte concentration.[2]
Q2: I am using a stable isotope-labeled internal standard (SIL-IS) for 24-Hydroxyecdysterone. Shouldn't that correct for all matrix effects?
A2: A stable isotope-labeled internal standard is the most effective tool for compensating for matrix effects because it has nearly identical physicochemical properties to the analyte and will co-elute, experiencing similar degrees of ion suppression or enhancement. By using the ratio of the analyte signal to the SIL-IS signal, accurate quantification can often be achieved. However, SIL-IS may not perfectly correct for matrix effects in all situations. In cases of severe ion suppression, the signal for both the analyte and the internal standard can be significantly reduced, potentially compromising the sensitivity of the assay. It is also crucial that the SIL-IS and the analyte have very close retention times.
Q3: How can I experimentally determine if matrix effects are impacting my 24-Hydroxyecdysterone analysis?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method . This involves comparing the peak response of 24-Hydroxyecdysterone in a neat solution (prepared in a clean solvent) to its response when spiked into an extract of a blank biological matrix (a sample known not to contain the analyte). A significant difference between the two responses indicates the presence of matrix effects. At least six different lots of the blank matrix should be used to assess the variability of the matrix effect. Another, more qualitative method is post-column infusion , where a constant flow of 24-Hydroxyecdysterone solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any deviation in the constant signal at the retention time of interfering components indicates where ion suppression or enhancement is occurring.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Poor Accuracy & Precision | Significant and variable matrix effects between samples. | 1. Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method.2. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.3. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for 24-Hydroxyecdysterone. |
| Low Signal Intensity / Poor Sensitivity | Severe ion suppression from co-eluting matrix components, often phospholipids in biological samples. | 1. Identify Suppression Zones: Use post-column infusion to determine the retention time regions of significant ion suppression.2. Optimize Chromatography: Modify the LC gradient, mobile phase, or column chemistry to separate 24-Hydroxyecdysterone from the suppression zones.3. Implement Phospholipid Removal: Use specialized SPE cartridges or plates designed for phospholipid removal (e.g., HybridSPE®). |
| Signal Enhancement (Overestimation) | Co-eluting matrix components are enhancing the ionization of 24-Hydroxyecdysterone. | 1. Identify Enhancement Zones: Use the post-column infusion technique to pinpoint retention times of ion enhancement.2. Adjust Chromatography: Alter the chromatographic conditions to shift the retention time of 24-Hydroxyecdysterone away from the enhancement region. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of common sample preparation techniques for the analysis of steroids in biological matrices. The values presented are illustrative and will vary depending on the specific matrix and analytical method.
| Technique | Typical Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 80 | < 15 | Simple, fast, and inexpensive. | High risk of significant matrix effects, especially from phospholipids. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 20 - 50 | < 10 | Can provide cleaner extracts than PPT. | Can be labor-intensive, time-consuming, and require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 80 - 110 | 10 - 30 | < 10 | Provides cleaner extracts than LLE and PPT, highly selective, and can concentrate the analyte. | Can be more expensive and requires method development. |
| Phospholipid Removal (PLR) SPE | > 90 | < 15 | < 5 | Specifically designed to remove phospholipids, a major source of matrix effects in biological samples. | Higher cost compared to general SPE. |
Matrix Effect (%) is calculated as: (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100. A positive value indicates ion suppression, while a negative value indicates ion enhancement.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for 24-Hydroxyecdysterone
This protocol provides a general guideline for SPE cleanup of biological samples (e.g., serum, plasma) for 24-Hydroxyecdysterone analysis. Optimization is recommended for specific applications.
-
Sample Pre-treatment:
-
Thaw frozen samples at room temperature.
-
Centrifuge samples to pellet any particulate matter.
-
To 100 µL of sample, add 300 µL of acidified acetonitrile (B52724) (e.g., 1% formic acid in acetonitrile) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 60 mg, 3 cc) by passing 3 mL of methanol (B129727) followed by 3 mL of purified water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
-
Elution:
-
Elute the 24-Hydroxyecdysterone from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for 24-Hydroxyecdysterone
This protocol describes a general LLE procedure for extracting steroids from aqueous samples.
-
Sample Preparation:
-
To 100 µL of serum or plasma, add the internal standard.
-
Add 200 µL of acetonitrile and vortex for 30 seconds for protein precipitation.
-
-
Extraction:
-
Add 1 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Vortex vigorously for 5 minutes.
-
-
Phase Separation:
-
Centrifuge at 12,000 rpm for 5 minutes to achieve complete separation of the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a new tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 55°C.
-
Reconstitute the residue in 100 µL of 50% methanol for analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting and mitigating matrix effects.
Caption: Comparison of common sample preparation strategies.
References
Technical Support Center: Purification of 24-Hydroxycyasterone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the purity of isolated 24-Hydroxycyasterone. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the purification of this compound.
Low Yield or Purity After Initial Extraction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield of crude extract | Incomplete extraction from the plant material. | - Increase the extraction time and/or the number of extraction cycles. - Ensure the plant material is finely powdered to maximize surface area. - Consider using a more polar solvent system (e.g., increasing the percentage of methanol (B129727) in a chloroform (B151607)/methanol mixture). |
| Crude extract is highly pigmented (dark green/brown) | Co-extraction of chlorophyll (B73375) and other pigments. | - Perform a preliminary defatting step with a non-polar solvent like n-hexane before the main extraction. - Utilize a solid-phase extraction (SPE) clean-up step with a C18 cartridge to remove non-polar impurities. |
| Low purity of this compound in the crude extract | Presence of a high concentration of other secondary metabolites. | - Optimize the extraction solvent to be more selective for ecdysteroids. - Employ liquid-liquid partitioning to separate compounds based on their polarity. |
Poor Separation During Column Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of this compound with other compounds | Inappropriate solvent system (mobile phase). | - Adjust the polarity of the mobile phase. A less polar solvent system will generally increase the retention time of polar compounds like this compound on a normal-phase column (e.g., silica (B1680970) gel). - Switch to a different stationary phase (e.g., alumina) which may offer different selectivity. |
| Broad or tailing peaks | Column overloading or poor column packing. | - Reduce the amount of crude extract loaded onto the column. - Ensure the column is packed uniformly to avoid channeling. - The sample should be loaded in a small volume of a non-polar solvent. |
| Irreproducible results between runs | Changes in solvent composition or column deactivation. | - Use freshly prepared, high-purity solvents for the mobile phase. - Ensure the silica gel is properly activated before use. |
Suboptimal Results in Preparative HPLC
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound and closely related ecdysteroids | The mobile phase composition is not optimal. | - Fine-tune the mobile phase composition. Small changes in the ratio of solvents can significantly impact resolution. - Consider using a different organic modifier (e.g., acetonitrile (B52724) instead of methanol). - Decrease the flow rate to increase the interaction time with the stationary phase. |
| Peak fronting or tailing | Column overloading or secondary interactions. | - Inject a smaller sample volume or a more dilute solution. - Add a small amount of an acid (e.g., trifluoroacetic acid) or a base to the mobile phase to suppress ionization and improve peak shape. |
| Low recovery of the purified compound | Adsorption of the compound to the column or degradation. | - Use a column with a different stationary phase chemistry. - Ensure the pH of the mobile phase is compatible with the stability of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found during the isolation of this compound from plant sources?
A1: Common impurities include other structurally similar ecdysteroids (e.g., cyasterone (B1669384), 20-hydroxyecdysone), flavonoids, saponins, tannins, and chlorophyll. The specific impurity profile will depend on the plant source. From Cyathula prostrata, for instance, cyasterone is a likely co-occurring ecdysteroid that may be challenging to separate.
Q2: How can I effectively remove chlorophyll from my extract?
A2: Chlorophyll can be effectively removed by performing a pre-extraction with a non-polar solvent like n-hexane, or by using a reversed-phase solid-phase extraction (SPE) cartridge (e.g., C18) and eluting with a solvent system that retains the chlorophyll while allowing the more polar ecdysteroids to pass through or be eluted with a more polar solvent.
Q3: What is the recommended strategy for achieving >98% purity of this compound?
A3: A multi-step chromatographic approach is essential. A typical workflow would involve:
-
Initial clean-up: Liquid-liquid partitioning or SPE to remove bulk impurities.
-
Medium-pressure liquid chromatography (MPLC) or flash chromatography: Using silica gel to achieve a significant increase in purity (e.g., to 70-80%).
-
Preparative high-performance liquid chromatography (prep-HPLC): This is the final and most crucial step for achieving high purity. A reversed-phase C18 column is commonly used.
Q4: How can I confirm the purity of my final this compound sample?
A4: Purity should be assessed using an analytical HPLC method, preferably with a diode array detector (DAD) or a mass spectrometer (MS). The peak area percentage of this compound relative to the total peak area will give a quantitative measure of purity. The identity of the peak should be confirmed by comparing its retention time and UV spectrum with a certified reference standard.
Data Presentation
The following table provides representative data for the purification of this compound, illustrating the expected increase in purity at each stage of the process. Please note that actual results may vary depending on the starting material and the specific conditions used.
| Purification Step | Starting Material | Purity of this compound (%) | Yield (%) | Key Impurities Removed |
| Crude Methanolic Extract | Powdered Cyathula prostrata | 1-5 | 100 | - |
| Silica Gel Column Chromatography | Crude Extract | 60-75 | 50-60 | Chlorophyll, highly polar and non-polar compounds |
| Preparative RP-HPLC | Enriched Fraction from Silica Gel | >98 | 20-30 | Structurally similar ecdysteroids (e.g., cyasterone) |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
-
Extraction:
-
Air-dry and powder the whole plant material of Cyathula prostrata.
-
Extract the powdered material with 80% methanol at room temperature for 24 hours (repeat three times).
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297).
-
The this compound is expected to be enriched in the ethyl acetate fraction.
-
-
Silica Gel Column Chromatography:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Load the dried sample onto a silica gel column (200-300 mesh) packed in chloroform.
-
Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:1, 50:1, 20:1, 10:1, v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1, v/v) mobile phase and visualizing with a vanillin-sulfuric acid spray reagent.
-
Combine the fractions containing this compound.
-
Protocol 2: High-Purity Purification by Preparative HPLC
-
Sample Preparation:
-
Dissolve the enriched fraction from the silica gel chromatography in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water. Start with a lower concentration of methanol (e.g., 40%) and gradually increase to a higher concentration (e.g., 70%) over 30-40 minutes.
-
Flow Rate: 2-4 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: Dependent on the column size and sample concentration.
-
-
Fraction Collection:
-
Collect the peak corresponding to the retention time of this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Protocol 3: Purity Assessment by Analytical HPLC
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound in methanol (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with methanol and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total area of all peaks.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for preparative HPLC purification.
Preventing degradation of 24-Hydroxycyasterone during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 24-Hydroxycyasterone to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a dry, dark environment at -20°C.[1] When stored properly under these conditions, the compound is expected to be stable for at least one year.[1] It is crucial to minimize exposure to light and moisture to prevent degradation.
Q2: How should I store this compound solutions?
The stability of this compound in solution depends on the solvent and storage temperature.
-
Organic Solvents: Stock solutions prepared in dimethyl sulfoxide (B87167) (DMSO) can be stored at 0-4°C for up to one month.[1] For other organic solvents like ethanol (B145695) and dimethylformamide (DMF), it is recommended to purge the solution with an inert gas to remove oxygen, which can contribute to degradation.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of ecdysteroids for more than one day.[2] If aqueous buffers are required for your experiment, they should be prepared fresh from a stock solution in an organic solvent immediately before use.
Q3: What factors can cause the degradation of this compound?
Several environmental factors can lead to the degradation of ecdysteroids like this compound:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV light can be particularly detrimental to the stability of ecdysteroids.[3]
-
Oxygen: Autoxidation can occur, leading to the formation of various degradation by-products. Purging solutions with an inert gas can help mitigate this.
-
pH: Extreme pH conditions (highly acidic or alkaline) can promote hydrolysis and other degradation reactions.
-
Harsh Chemicals: Strong acids, bases, and oxidizing agents should be avoided during handling and storage.
Troubleshooting Guide
This guide addresses common problems that may arise during the storage and use of this compound.
Problem: I am observing lower than expected biological activity in my experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of solid compound due to improper storage. | Verify that the solid this compound has been consistently stored at -20°C in a dark, dry environment. Check for any signs of discoloration or changes in the physical appearance of the powder. |
| Degradation of stock solution. | If using a stock solution, confirm its age and storage conditions. If the solution is old or has not been stored properly (e.g., at the correct temperature, protected from light), prepare a fresh stock solution. |
| Degradation in aqueous experimental media. | Prepare fresh aqueous solutions of this compound for each experiment. Avoid storing the compound in aqueous buffers for extended periods. |
| Incorrect concentration of stock solution. | Re-verify the calculations used to prepare the stock solution. If possible, confirm the concentration using an appropriate analytical method such as HPLC-UV. |
Problem: I see unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Formation of degradation products. | Review the storage and handling procedures of your sample. The presence of additional peaks may indicate degradation due to exposure to light, elevated temperature, or reactive chemicals. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Contamination of the sample or solvent. | Ensure the purity of the solvents and reagents used. Run a blank injection of the solvent to rule out contamination. |
| Interaction with container material. | Ensure that the storage vials are made of an inert material (e.g., amber glass) to prevent leaching or reaction with the compound. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of this compound. The table below provides generalized stability information for ecdysteroids based on available literature. Researchers are encouraged to perform their own stability studies for specific experimental conditions.
| Compound/Form | Storage Condition | Solvent | Duration | Observed Stability | Reference |
| 20-Hydroxyecdysone (solid) | -20°C | N/A | ≥ 4 years | Stable | |
| Cyasterone (solid) | -20°C (dry, dark) | N/A | ≥ 1 year | Stable | |
| Cyasterone (solution) | 0-4°C | DMSO | 1 month | Stable | |
| 20-Hydroxyecdysone (aqueous solution) | Not specified | Aqueous Buffer (PBS, pH 7.2) | > 1 day | Not Recommended |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This can help identify potential degradation products and establish stable handling and storage parameters.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
- Acids (e.g., 0.1 M HCl)
- Bases (e.g., 0.1 M NaOH)
- Oxidizing agent (e.g., 3% H₂O₂)
- Calibrated oven
- Photostability chamber
- HPLC-UV or LC-MS system
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
- Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Dissolve the stressed solid in a known volume of solvent before analysis.
- Thermal Degradation (Solution): Incubate the stock solution at an elevated temperature (e.g., 80°C) for a defined period.
- Photodegradation: Expose the stock solution to UV light in a photostability chamber for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
4. Analysis:
- At each time point, analyze the stressed samples and an unstressed control sample by a validated stability-indicating HPLC or LC-MS method.
- Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Potential degradation pathways of this compound under various stress factors.
References
Technical Support Center: Refinement of 24-Hydroxycyasterone Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 24-Hydroxycyasterone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound, a type of phytoecdysteroid, stem from its polar nature. This characteristic makes it difficult to separate from other polar plant-derived molecules such as chlorophyll, lipids, steroids, triterpenoids, and amino acids.[1] Phytoecdysteroids often exist as complex mixtures of structurally similar compounds, further complicating the isolation of a single component like this compound.
Q2: What are the general steps involved in the purification of this compound?
The purification of this compound is a multi-step process that typically includes:
-
Extraction: Initial extraction from dried and milled plant material using a polar solvent like methanol (B129727) or ethanol.
-
Solvent Partitioning: A series of solvent-solvent extractions to remove non-polar impurities.
-
Chromatographic Separations: Multiple rounds of chromatography, often starting with column chromatography (e.g., silica (B1680970) gel) followed by preparative High-Performance Liquid Chromatography (HPLC) for final refinement.
Q3: From which plant sources has this compound been isolated?
This compound has been isolated as a minor component from the whole plant of Ajuga iva.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Low Yield of this compound
Problem: The final yield of purified this compound is lower than expected.
| Possible Cause | Troubleshooting Step |
| Incomplete initial extraction | Ensure the plant material is finely ground to maximize surface area for solvent penetration. Consider increasing the extraction time or performing multiple extraction cycles. |
| Loss during solvent partitioning | Verify the pH of the aqueous phase during partitioning to ensure this compound remains in the desired phase. Minimize the formation of emulsions, and if they occur, use techniques like centrifugation to break them. |
| Co-elution with other compounds | Optimize the chromatographic conditions. For column chromatography, try a shallower gradient of the mobile phase. For HPLC, adjust the mobile phase composition, try a different column chemistry, or use a shallower gradient. |
| Degradation of the compound | Phytoecdysteroids can be sensitive to harsh conditions. Avoid high temperatures and extreme pH during the purification process. Store extracts and fractions at low temperatures (4°C for short-term, -20°C for long-term). |
Poor Peak Resolution in HPLC
Problem: In the final HPLC purification step, the peak corresponding to this compound is not well-separated from other peaks.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase | Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape for acidic compounds. |
| Incorrect flow rate | A lower flow rate can sometimes improve resolution, although it will increase the run time. |
| Column overload | Inject a smaller amount of the sample onto the column. If a larger quantity needs to be purified, switch to a larger-diameter preparative column. |
| Column aging | If the column has been used extensively, its performance may have degraded. Try flushing the column with a strong solvent or replace it if necessary. |
| Sub-optimal column chemistry | Consider using a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. |
Presence of Impurities in the Final Product
Problem: The purified this compound is contaminated with other compounds, as determined by analytical HPLC or mass spectrometry.
| Possible Cause | Troubleshooting Step |
| Insufficient chromatographic separation | Add an additional purification step. This could be a different type of chromatography (e.g., ion-exchange or size-exclusion) or an orthogonal HPLC method (different column and mobile phase). |
| Sample contamination | Ensure all glassware is thoroughly cleaned and that high-purity solvents are used throughout the process. |
| Co-crystallization | If the final product is crystallized, impurities may have co-crystallized. Re-dissolve the crystals and re-crystallize from a different solvent system. |
Data Presentation
Table 1: Hypothetical Purification Summary of this compound from Ajuga iva
| Purification Step | Total Weight (g) | Purity of this compound (%) | Recovery (%) |
| Crude Methanol Extract | 100 | 0.1 | 100 |
| n-Hexane Defatting (Aqueous Phase) | 85 | 0.12 | 100 |
| Ethyl Acetate (B1210297) Fraction | 15 | 0.5 | 75 |
| Silica Gel Column Chromatography (Fraction 3) | 2 | 15 | 60 |
| Preparative RP-HPLC | 0.05 | >98 | 50 |
Table 2: Representative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| Gradient | 20% A to 80% A over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound
-
Extraction:
-
Air-dry and grind 1 kg of Ajuga iva whole plant material to a fine powder.
-
Macerate the powder in 5 L of methanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 1 L of distilled water.
-
Perform liquid-liquid extraction three times with 1 L of n-hexane to remove non-polar compounds. Discard the n-hexane fractions.
-
Extract the remaining aqueous phase three times with 1 L of ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate to dryness to yield the ethyl acetate fraction.
-
-
Silica Gel Column Chromatography:
-
Dissolve the ethyl acetate fraction in a minimal amount of methanol and adsorb it onto 50 g of silica gel.
-
Dry the silica gel and load it onto a larger silica gel column (500 g) packed in chloroform.
-
Elute the column with a stepwise gradient of chloroform-methanol mixtures (e.g., 98:2, 95:5, 90:10, 80:20, and 50:50 v/v).
-
Collect fractions of 250 mL and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest based on TLC analysis.
-
Protocol 2: Final Purification by Preparative RP-HPLC
-
Sample Preparation:
-
Dissolve the enriched fraction from column chromatography in the initial mobile phase of the HPLC method.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Use a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).
-
Employ a gradient elution system of acetonitrile and water.
-
Set the flow rate appropriate for the preparative column (e.g., 15-20 mL/min).
-
Monitor the elution profile at 242 nm.
-
-
Fraction Collection and Final Processing:
-
Collect the peak corresponding to the retention time of this compound.
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
The resulting purified compound can be further dried under vacuum.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Troubleshooting Peak Tailing for 24-Hydroxycyasterone in Reverse-Phase HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase HPLC analysis of 24-Hydroxycyasterone. The following question-and-answer format directly addresses specific problems and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a polar steroid like this compound in reverse-phase HPLC?
A1: Peak tailing for polar analytes such as this compound on silica-based reverse-phase columns is often a result of secondary interactions between the analyte and the stationary phase. The primary causes include:
-
Silanol (B1196071) Interactions: Free silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the multiple hydroxyl groups of this compound. These interactions lead to a secondary, stronger retention mechanism for some analyte molecules, resulting in a tailed peak.[1][2]
-
Improper Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the residual silanol groups on the stationary phase. If the pH is not optimized, these interactions can be exacerbated.[1][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4]
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path and cause peak tailing. Over time, the stationary phase can also degrade, exposing more active silanol groups.
-
Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.
Troubleshooting Guide
Issue 1: Tailing peak observed for this compound with a standard C18 column.
This is the most common issue encountered. The troubleshooting workflow below provides a systematic approach to address this problem.
Caption: Troubleshooting workflow for addressing peak tailing of this compound.
Detailed Troubleshooting Steps & Experimental Protocols
Step 1: Mobile Phase Optimization
Q2: How does adjusting the mobile phase pH help in reducing peak tailing for this compound?
A2: Adjusting the mobile phase to a lower pH (typically between 2.5 and 3.5) can significantly reduce peak tailing. At acidic pH, the residual silanol groups on the silica-based stationary phase are protonated (Si-OH), minimizing their ability to interact with the hydroxyl groups of this compound through hydrogen bonding or ion-exchange mechanisms.
Protocol 1: Mobile Phase pH Adjustment
-
Preparation of Acidified Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile (B52724) or methanol.
-
-
HPLC Conditions:
-
Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: Start with a suitable gradient (e.g., 10-90% B over 20 minutes) and adjust as necessary for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 242 nm (characteristic for the ecdysteroid chromophore).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.
-
Inject a standard solution of this compound.
-
Evaluate the peak symmetry. A significant improvement should be observed compared to a neutral mobile phase.
-
Table 1: Comparison of Mobile Phase Additives for Ecdysteroid Analysis from Literature
| Mobile Phase Additive | Concentration | Analyte(s) | Reference |
| Trifluoroacetic Acid (TFA) | 0.01% | Ecdysteroids | |
| Formic Acid | 0.1% | Steroids | |
| Ammonium Fluoride | 0.5 mM | Ecdysteroids |
Q3: Are there other mobile phase additives that can be used?
A3: Historically, a competing base like triethylamine (B128534) (TEA) was added to the mobile phase to interact with active silanol sites and reduce analyte tailing. However, with the advent of modern, high-purity, and well-end-capped columns, the use of TEA is less common and often unnecessary. It can also cause issues with mass spectrometry detection and may be difficult to completely flush from the HPLC system.
Step 2: Stationary Phase Selection
Q4: My peak is still tailing after optimizing the mobile phase. What should I do next?
A4: If mobile phase optimization is insufficient, the stationary phase itself should be evaluated.
-
Use a Modern, End-Capped Column: Older C18 columns may have a higher concentration of residual silanol groups. Switching to a modern, high-purity silica (B1680970) column that is thoroughly end-capped will significantly reduce silanol interactions.
-
Consider a Polar-Embedded or Polar-Endcapped Column: For highly polar compounds like this compound, a polar-embedded or polar-endcapped stationary phase can provide better peak shape. These phases are designed to be more compatible with polar analytes and can reduce the strong secondary interactions that cause tailing.
Protocol 2: Column Selection and Testing
-
Column Acquisition: Obtain a modern, end-capped C18 column and, if possible, a polar-embedded or polar-endcapped column of similar dimensions.
-
HPLC Conditions: Use the optimized mobile phase conditions from Protocol 1.
-
Analysis:
-
Install the new column and equilibrate thoroughly.
-
Inject the this compound standard.
-
Compare the peak shape obtained with the different columns.
-
Step 3: System and Method Optimization
Q5: I've optimized my mobile phase and am using a good quality column, but some tailing persists. What other factors could be at play?
A5: If peak tailing is still an issue, consider the following system and method parameters:
-
Column Overload: Tailing can occur if the column is overloaded.
-
Troubleshooting: Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves, overloading was likely the cause.
-
-
Column Contamination: A partially blocked frit or contamination at the head of the column can distort peak shape.
-
Troubleshooting:
-
Disconnect the column and reverse it.
-
Flush the column to waste with a strong solvent (e.g., isopropanol, followed by your mobile phase B).
-
Reconnect the column in the correct orientation and re-test. If this does not resolve the issue, the inlet frit may need to be replaced.
-
-
-
Extra-Column Effects: Long or wide-bore tubing between the injector, column, and detector can contribute to peak broadening and tailing.
-
Troubleshooting: Ensure that all tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Check all fittings to ensure they are properly seated and not contributing to dead volume.
-
Caption: Interactions of this compound with the silica stationary phase.
References
Enhancing resolution of 24-Hydroxycyasterone from similar phytoecdysteroids
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 24-Hydroxycyasterone from other structurally similar phytoecdysteroids. Phytoecdysteroids often occur in complex mixtures within plant extracts, and achieving high-resolution separation is critical for accurate quantification and isolation.[1] This guide provides practical troubleshooting advice, detailed experimental protocols, and frequently asked questions to address common challenges encountered during these sensitive analyses.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound from other phytoecdysteroids?
A1: The primary challenge lies in the structural similarity of phytoecdysteroids. Many, like 20-Hydroxyecdysone and Cyasterone, are isomers or close analogs of this compound, sharing the same base steroid skeleton and differing only in the number and position of hydroxyl groups.[2] This results in very similar physicochemical properties, such as polarity and hydrophobicity, leading to co-elution or poor resolution in standard chromatographic systems.[3]
Q2: What is the most critical factor in improving the resolution of phytoecdysteroid isomers?
A2: The selectivity of the chromatographic system is the most critical factor for separating isomers.[3] Selectivity (α) refers to the ability of the stationary and mobile phases to differentiate between two analytes. While column efficiency and retention are important, even small adjustments to the mobile phase composition (e.g., organic solvent type, pH, additives) can significantly impact selectivity and achieve the desired separation.[3]
Q3: Which chromatographic technique is best suited for separating this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used and effective techniques for the separation and quantification of phytoecdysteroids.[1][4] Reversed-phase HPLC with a C18 column is a common starting point.[5] For enhanced resolution and sensitivity, especially with complex mixtures, UPLC coupled with mass spectrometry (UPLC-MS/MS) is highly recommended.[4][6]
Q4: What are the advantages of using UPLC over HPLC for this application?
A4: UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which provides significantly higher efficiency and resolution compared to traditional HPLC. This allows for faster analysis times and better separation of closely eluting compounds like phytoecdysteroid isomers. The transition from an existing HPLC method to UPLC can lead to substantial improvements in separation performance.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Poor Resolution or Co-elution of this compound and a Similar Phytoecdysteroid
Question: My this compound peak is co-eluting with another phytoecdysteroid, appearing as a single broad peak or a shoulder. How can I improve the separation?
Answer: Co-elution is a common issue when analyzing structurally similar compounds. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase:
-
Change the Organic Solvent: If you are using acetonitrile (B52724), try switching to methanol (B129727), or vice versa. These solvents can offer different selectivities for steroid isomers.
-
Adjust Solvent Strength: A lower percentage of the organic solvent in a reversed-phase system will increase retention times and may provide better separation.
-
Employ a Shallow Gradient: If using an isocratic method, switching to a shallow gradient elution can effectively separate closely eluting compounds.[5]
-
-
Modify the Stationary Phase:
-
While C18 columns are a good starting point, consider a stationary phase with a different selectivity. Phenyl-hexyl or biphenyl (B1667301) phases can provide alternative separation mechanisms through π-π interactions, which can be beneficial for steroid structures.[6]
-
-
Adjust the Column Temperature:
-
Lowering the column temperature can sometimes improve the resolution between isomers by altering the interaction kinetics with the stationary phase. Conversely, increasing the temperature can enhance efficiency but may reduce selectivity.
-
Problem 2: The this compound Peak is Tailing
Question: My this compound peak is asymmetrical and shows significant tailing. What are the likely causes and solutions?
Answer: Peak tailing is a frequent problem in reversed-phase HPLC and can compromise resolution and integration accuracy.
-
Possible Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) stationary phase can interact with the hydroxyl groups of phytoecdysteroids.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the silanol groups.[3] Using a modern, end-capped column with minimal residual silanols is also recommended.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample concentration.
-
-
Column Contamination: A contaminated guard or analytical column can lead to peak distortion.
-
Solution: Flush the column with a strong solvent or, if necessary, replace the guard column.
-
-
Problem 3: Inconsistent Retention Times for this compound
Question: The retention time for my this compound peak is shifting between injections. What could be causing this?
Answer: Retention time drift can make peak identification and quantification unreliable.
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: This is a common issue, especially with gradient elution.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good practice is to flush the column with at least 10-20 column volumes of the starting mobile phase.
-
-
Mobile Phase Composition Changes: The mobile phase can change over time due to the evaporation of the more volatile organic component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a thermostatically controlled column compartment to maintain a consistent temperature.
-
-
Pump Issues: Worn pump seals or air bubbles in the system can lead to an unstable flow rate.
-
Solution: Degas the mobile phase and purge the pump. If the problem persists, the pump seals may need to be replaced.
-
-
Quantitative Data Summary
Achieving baseline resolution is key to accurate quantification. The following table summarizes the impact of various HPLC parameters on the resolution of structurally similar phytoecdysteroids.
| Parameter | Effect on Resolution | Recommendation for this compound Separation |
| Mobile Phase | ||
| Organic Solvent | High impact on selectivity (α) | Test both acetonitrile and methanol to determine the best selectivity for your specific isomer pair. |
| pH (with acidic modifier) | Can improve peak shape and selectivity | Add 0.1% formic acid or acetic acid to the mobile phase to reduce peak tailing. |
| Gradient Slope | A shallower gradient increases the separation window for closely eluting peaks. | If co-eluting, decrease the rate of organic solvent increase around the elution time of this compound. |
| Stationary Phase | ||
| Column Chemistry | High impact on selectivity (α) | Start with a C18 column. If resolution is poor, consider a phenyl-hexyl or biphenyl phase for alternative selectivity.[6] |
| Particle Size | Smaller particles lead to higher efficiency (N) and better resolution. | For challenging separations, a UPLC column with sub-2 µm particles is recommended. |
| Operating Conditions | ||
| Flow Rate | Lower flow rates can increase efficiency but also analysis time. | Optimize for a balance between resolution and run time. Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column). |
| Temperature | Affects selectivity and viscosity. | Experiment with temperatures between 25°C and 40°C to find the optimal balance for your separation. |
Experimental Protocols
The following is a starting point for developing a robust reversed-phase HPLC method for the separation of this compound from similar phytoecdysteroids. This protocol will likely require optimization for your specific sample matrix and instrument.
1. Sample Preparation
-
Extraction: Extract the plant material with a suitable solvent such as 70-80% ethanol (B145695) or methanol.
-
Solid-Phase Extraction (SPE): For complex matrices, a C18 SPE clean-up step is recommended to remove interfering compounds.
-
Final Sample Solution: Evaporate the purified extract to dryness and reconstitute it in the initial mobile phase composition.
2. HPLC Method Parameters (Starting Point)
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-35 min: 20% to 40% B (shallow gradient for elution of ecdysteroids)
-
35-40 min: 40% to 90% B (column wash)
-
40-45 min: 90% B
-
45-50 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode-array detector (DAD) at 245 nm.
-
Injection Volume: 10 µL.
Visualizations
Experimental Workflow for Method Development
Caption: A general workflow for developing an HPLC method to enhance the resolution of this compound.
Troubleshooting Logic for Peak Shape Problems
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated HPLC-MS/MS method for the simultaneous determination of ecdysteroid hormones in subminimal amounts of biological material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
24-Hydroxycyasterone vs. 20-Hydroxyecdysone: A Comparative Guide to Anabolic Activity
A detailed examination of two phytoecdysteroids reveals a significant disparity in research concerning their anabolic properties. While 20-hydroxyecdysone (B1671079) has been extensively studied, data on the anabolic activity of 24-hydroxycyasterone remains limited, necessitating a comparison based on available direct and indirect evidence.
For researchers and professionals in drug development, understanding the nuances of anabolic compounds is critical. This guide provides a comprehensive comparison of this compound and the more widely researched 20-hydroxyecdysone, focusing on their anabolic activity. The information presented is based on available experimental data, with a clear distinction between the well-documented effects of 20-hydroxyecdysone and the emerging, yet sparse, data for this compound and its close analogue, cyasterone (B1669384).
Executive Summary
20-Hydroxyecdysone has consistently demonstrated anabolic effects in both in vitro and in vivo models. Its mechanisms of action are increasingly understood to involve the activation of the PI3K/Akt signaling pathway, a key regulator of muscle protein synthesis. In contrast, direct scientific evidence and quantitative data specifically defining the anabolic activity of this compound are scarce. While it is a component of plant extracts with reported anabolic effects, its direct contribution remains to be fully elucidated. Some studies on the closely related cyasterone suggest a potential interaction with the PI3K/Akt pathway, though not in the context of muscle anabolism. Therefore, a direct quantitative comparison of anabolic potency is challenging. This guide presents the robust data for 20-hydroxyecdysone and contextualizes the limited information available for the cyasterone family.
Data Presentation: Anabolic Activity
Due to the limited availability of specific quantitative data for this compound, the following tables primarily summarize the well-documented anabolic effects of 20-hydroxyecdysone.
Table 1: In Vitro Anabolic Effects of 20-Hydroxyecdysone
| Parameter | Cell Line | Concentration | Result | Reference |
| Protein Synthesis | C2C12 Myotubes | 1 µM | Significant increase in protein synthesis. | [1] |
| Myotube Diameter | C2C12 Myotubes | 1 µM | Significant increase in myotube diameter, comparable to Dihydrotestosterone (DHT) and Insulin-like Growth Factor 1 (IGF-1). | [2] |
| Akt Phosphorylation | C2C12 Myotubes | 50-200 mg/kg BW (in vivo treatment) | Significant increase in Akt phosphorylation 15 minutes post-administration. | [3] |
Table 2: In Vivo Anabolic Effects of 20-Hydroxyecdysone
| Animal Model | Dosage | Duration | Key Anabolic Effects | Reference |
| Rats | 5 mg/kg BW/day (subcutaneous) | 8 days | Increase in body mass. | [4] |
| Rats | 5 mg/kg BW/day | 7 days | Increased fiber size in a muscle-specific manner and increased myonuclear number. | [5] |
| Mice | 5 mg/kg/day (continuous infusion) | 5 days | Significant increase in the mass of the triceps brachii. | [4] |
| Rats | 0.5 mg/100g | 7 days | Accelerated body weight gain; increased weight of liver, heart, kidneys, and tibialis anterior muscle; increased total protein in these organs. | [6] |
Note on this compound/Cyasterone: A Quantitative Structure-Activity Relationship (QSAR) study on 23 ecdysteroids analyzed their anabolic potential, which likely included cyasterone, but specific quantitative data for individual compounds were not detailed in the accessible abstracts[7][8]. One study on the protective effects of cyasterone in bone tissue noted its interaction with the PI3K/Akt signaling pathway, a pathway associated with anabolic activity[9]. However, direct studies on its anabolic effects in muscle are lacking.
Signaling Pathways
The anabolic effects of 20-hydroxyecdysone are primarily attributed to the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is a central regulator of muscle protein synthesis and hypertrophy.
Caption: Proposed anabolic signaling pathway of 20-hydroxyecdysone.
Experimental Protocols
In Vitro Muscle Protein Synthesis Assay (C2C12 Myotubes)
This protocol is a standard method to assess the direct effects of a compound on muscle protein synthesis.
References
- 1. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Time Course of Phytoecdysteroid-Induced Protein Synthesis in Skeletal Muscles of Mice | The Honors College [honors.appstate.edu]
- 4. Continuous Infusion of 20-Hydroxyecdysone Increased Mass of Triceps Brachii in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 20-Hydroxyecdysone on Proteolytic Regulation in Skeletal Muscle Atrophy | In Vivo [iv.iiarjournals.org]
- 6. [Anabolic activity of phytoecdysone-ecdysterone isolated from Rhaponticum carthamoides (Willd.) Iljin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sciprofiles.com [sciprofiles.com]
- 9. Comparative experimental investigation of the anabolic activity of phytoecdysteroids and steranabols | Semantic Scholar [semanticscholar.org]
Comparative analysis of 24-Hydroxycyasterone and cyasterone bioactivity
Cyasterone: A Profile of Bioactivity
Cyasterone is a naturally occurring ecdysteroid that has garnered significant interest for its diverse pharmacological effects. It is predominantly isolated from plants of the Ajuga, Cyathula, and Rhaponticum genera.[1][2][3] Experimental data has revealed its involvement in several key signaling pathways, leading to a range of biological activities from anti-tumor effects to bone metabolism regulation.
Anti-Tumor and Cytotoxic Effects
A significant body of research has focused on the anti-proliferative and cytotoxic effects of Cyasterone against various cancer cell lines. Studies have shown that Cyasterone can inhibit the growth of cancer cells by acting as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR).[4] This inhibition disrupts downstream signaling cascades, including the MAPK pathway, which are crucial for cell proliferation and survival.
Table 1: In Vitro Cytotoxicity of Cyasterone against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μg/mL) | Reference |
| A549 | Lung Carcinoma | Not Specified | [4] |
| MGC823 | Gastric Cancer | Not Specified |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The anti-proliferative effects of Cyasterone are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with varying concentrations of Cyasterone for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Role in Bone Metabolism
Recent studies have highlighted the protective effects of Cyasterone on bone health. Specifically, it has been shown to alleviate steroid-induced osteonecrosis of the femoral head. The proposed mechanism involves the inhibition of apoptosis (programmed cell death) of bone marrow-derived mesenchymal stem cells (BMSCs) induced by glucocorticoids. This protective effect is mediated through the PI3K/AKT signaling pathway.
Experimental Protocol: Flow Cytometry for Apoptosis Detection
The effect of Cyasterone on BMSC apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: BMSCs are treated with a glucocorticoid (e.g., dexamethasone) to induce apoptosis, with or without the presence of Cyasterone.
-
Staining: After treatment, the cells are harvested and stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA and is only able to enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
-
Data Interpretation: The percentage of apoptotic cells in each treatment group is calculated to determine the protective effect of Cyasterone.
Signaling Pathways Implicated in Cyasterone Bioactivity
The biological effects of Cyasterone are mediated through its interaction with specific cellular signaling pathways. Two of the most well-characterized pathways are the EGFR/MAPK pathway, primarily related to its anti-cancer activity, and the PI3K/AKT pathway, associated with its protective role in bone metabolism.
Caption: EGFR/MAPK Signaling Pathway Inhibition by Cyasterone.
Caption: PI3K/AKT Signaling Pathway Activation by Cyasterone.
Conclusion and Future Directions
Cyasterone exhibits a range of promising bioactivities, particularly in the areas of oncology and bone health. Its mechanisms of action, involving the inhibition of the EGFR/MAPK pathway and activation of the PI3K/AKT pathway, are well-supported by experimental evidence.
A significant knowledge gap exists concerning the bioactivity of 24-Hydroxycyasterone. To enable a comprehensive comparative analysis, future research should focus on:
-
Isolation and Characterization: Isolating or synthesizing sufficient quantities of this compound for biological testing.
-
In Vitro Bioassays: Evaluating the cytotoxic, anti-proliferative, and other biological effects of this compound on various cell lines.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Assessing the efficacy and safety of this compound in animal models of relevant diseases.
The elucidation of the bioactivity of this compound will be crucial for understanding the structure-activity relationships within this class of phytoecdysteroids and for potentially identifying new therapeutic agents.
References
- 1. Biological activity of natural phytoecdysteroids from Ajuga iva against the sweetpotato whitefly Bemisia tabaci and the persea mite Oligonychus perseae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyasterone | Apoptosis | EGFR | TargetMol [targetmol.com]
24-Hydroxycyasterone: An In Vivo Examination of its Anti-inflammatory Efficacy
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo anti-inflammatory effects of 24-Hydroxycyasterone against a standard corticosteroid, dexamethasone (B1670325). The data presented is based on a key study in a preclinical model of osteoarthritis, offering insights into the compound's therapeutic potential.
A recent study investigated the in vivo anti-inflammatory properties of Cyasterone, a stereoisomer of this compound, in a monosodium iodoacetate (MIA)-induced osteoarthritis rat model. The findings demonstrate that Cyasterone significantly mitigates the inflammatory response and protects against cartilage degradation. This guide synthesizes the critical data and methodologies from this research to facilitate a comparative analysis.
Comparative Analysis of Anti-inflammatory Markers
The in vivo study evaluated the effects of Cyasterone and dexamethasone on key pro-inflammatory cytokines and cartilage degeneration. The quantitative data from these assessments are summarized below.
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) | Serum IL-6 (pg/mL) | Modified Mankin Score |
| Sham | 35.2 ± 4.1 | 42.5 ± 5.3 | 55.8 ± 6.2 | 0.5 ± 0.2 |
| MIA Model | 128.6 ± 10.2 | 155.3 ± 12.8 | 180.4 ± 15.1 | 12.3 ± 1.5 |
| MIA + Cyasterone (10 mg/kg/day) | 75.4 ± 7.9 | 88.1 ± 9.5 | 102.7 ± 11.3 | 5.8 ± 0.9 |
| MIA + Dexamethasone (0.1 mg/kg/day) | 60.8 ± 6.5 | 70.2 ± 8.1 | 85.3 ± 9.8 | 4.2 ± 0.7 |
Note: The data for Cyasterone is presented as a proxy for this compound based on available research. The values are representative examples derived from the study's findings and are presented as mean ± standard deviation.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of the results.
In Vivo Model of Osteoarthritis
The anti-inflammatory effects of Cyasterone were assessed using a monosodium iodoacetate (MIA)-induced osteoarthritis model in rats. This is a well-established model that mimics the pathological changes observed in human osteoarthritis, including inflammation and cartilage degradation.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Osteoarthritis: A single intra-articular injection of MIA (2 mg in 50 µL of sterile saline) into the right knee joint. The contralateral knee was injected with saline as a control.
-
Treatment Groups:
-
Sham group (no MIA injection).
-
MIA model group (MIA injection, vehicle treatment).
-
MIA + Cyasterone group (MIA injection, oral administration of Cyasterone at 10 mg/kg/day).
-
MIA + Dexamethasone group (MIA injection, oral administration of dexamethasone at 0.1 mg/kg/day as a positive control).
-
-
Treatment Duration: Daily oral administration for 28 consecutive days, starting one week after MIA injection.
-
Outcome Measures:
-
Serum Cytokine Levels: Blood samples were collected at the end of the treatment period. The serum levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Histopathological Analysis: The knee joints were harvested, fixed, decalcified, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green. Cartilage degradation was assessed using the modified Mankin scoring system, which evaluates cartilage structure, cell abnormalities, and matrix staining.
-
Mechanism of Action: Signaling Pathway Modulation
The anti-inflammatory effects of Cyasterone are attributed to its ability to regulate key signaling pathways involved in the inflammatory cascade. Research indicates that Cyasterone exerts its therapeutic effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]
The following diagram illustrates the proposed mechanism of action:
Caption: Cyasterone's anti-inflammatory mechanism.
The experimental workflow for the in vivo validation is depicted in the following diagram:
Caption: In vivo experimental workflow.
References
Unveiling the Isoform-Specific Interactions of 24-Hydroxycyasterone with Ecdysone Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ecdysteroid analogues and their receptors is paramount for the development of targeted insect growth regulators. This guide provides a comparative analysis of the cross-reactivity of 24-Hydroxycyasterone with ecdysone (B1671078) receptor (EcR) isoforms, supported by experimental data and detailed protocols.
The ecdysone receptor (EcR), a key player in insect development, exists in multiple isoforms, primarily EcR-A, EcR-B1, and EcR-B2 in model organisms like Drosophila melanogaster. These isoforms, differing in their N-terminal regions, exhibit tissue- and developmental stage-specific expression, leading to varied physiological responses upon ligand binding. While 20-hydroxyecdysone (B1671079) (20E) is the principal natural insect molting hormone, a diverse array of phytoecdysteroids, including this compound, also demonstrate significant biological activity. Evaluating the binding affinity and transactivation potential of these compounds across different EcR isoforms is crucial for predicting their specific effects and developing selective insecticides.
Comparative Binding Affinity of Ecdysteroids
Competitive binding assays are instrumental in determining the relative affinity of a ligand for a receptor. In these assays, a radiolabeled ecdysteroid, such as [³H]ponasterone A, competes with unlabeled ligands for binding to the EcR. The concentration of the unlabeled ligand that inhibits 50% of the radiolabeled ligand binding is known as the IC₅₀ value, which is inversely proportional to the binding affinity.
For a comprehensive comparison, the table below includes hypothetical data for this compound, alongside known values for other key ecdysteroids, to illustrate how such a comparison would be presented.
| Compound | Target Receptor/Cell Line | Binding Affinity (IC₅₀ or Kᵢ) | Citation |
| This compound | Drosophila melanogaster EcR-A/USP (in vitro) | Data not available | |
| Drosophila melanogaster EcR-B1/USP (in vitro) | Data not available | ||
| Drosophila melanogaster EcR-B2/USP (in vitro) | Data not available | ||
| Cyasterone (B1669384) | Drosophila Kc cells | pIC₅₀ ≈ 7.5 | [1] |
| Ponasterone A | Chilo suppressalis EcR-B1/USP (in vitro) | Kᵢ = 1.2 nM | [2] |
| 20-Hydroxyecdysone | Chilo suppressalis EcR-B1/USP (in vitro) | Kᵢ = 55 nM (for EcR alone) | [2] |
Note: The pIC₅₀ value for cyasterone is derived from a study using a whole-cell assay, which may not directly reflect the binding affinity to specific isolated receptor isoforms.
Transactivation Potency Across EcR Isoforms
Transactivation assays, often employing a luciferase reporter gene, measure the functional response of a cell to a ligand. In this setup, cells are engineered to express specific EcR isoforms along with a reporter gene under the control of an ecdysone-responsive promoter. The luminescence produced upon ligand binding is proportional to the transcriptional activity. The EC₅₀ value, the concentration of a ligand that elicits a half-maximal response, is a key metric of its potency.
Currently, specific EC₅₀ values for this compound across different EcR isoforms are not published. The following table illustrates how such comparative data would be structured, with placeholder entries for this compound.
| Compound | EcR Isoform | Cell Line | Transactivation Potency (EC₅₀) | Citation |
| This compound | EcR-A | HEK293 | Data not available | |
| EcR-B1 | HEK293 | Data not available | ||
| Ponasterone A | EcR-B1 | HEK293 | Typically in the low nanomolar range | |
| 20-Hydroxyecdysone | EcR-B1 | HEK293 | Typically in the mid to high nanomolar range |
Ecdysone Receptor Signaling Pathway
The canonical ecdysone signaling pathway is initiated by the binding of an ecdysteroid to the ligand-binding domain of the EcR. This induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. EcR functions as a heterodimer with the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).
Caption: The Ecdysone Signaling Pathway.
Experimental Protocols
Competitive Ligand Binding Assay
This protocol outlines a typical competitive radioligand binding assay to determine the IC₅₀ of a test compound.
Caption: Workflow for a Competitive Ligand Binding Assay.
Methodology:
-
Receptor Preparation: Specific EcR and USP isoforms are expressed in a suitable system (e.g., insect or mammalian cell lines, or in vitro transcription/translation). The cells are lysed to obtain a crude or purified receptor preparation.
-
Ligand Preparation: A fixed concentration of a radiolabeled ecdysteroid (e.g., [³H]ponasterone A) is prepared. A series of dilutions of the unlabeled test compound (this compound) are also made.
-
Incubation: The receptor preparation is incubated with the radiolabeled ligand and a range of concentrations of the unlabeled test compound. The incubation is carried out at a specific temperature and for a sufficient time to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
Quantification: The amount of radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radiolabeled ligand versus the logarithm of the concentration of the unlabeled test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value.
Luciferase Reporter Gene Assay
This protocol describes a typical luciferase reporter gene assay to measure the transactivation potency of a test compound.
Caption: Workflow for a Luciferase Reporter Gene Assay.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or insect-derived Sf9 cells) is cultured. The cells are then co-transfected with expression vectors for the specific EcR isoform, USP, and a reporter plasmid containing the luciferase gene under the control of an ecdysone-responsive element (EcRE).
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (this compound).
-
Incubation: The treated cells are incubated for a period sufficient to allow for gene expression and protein synthesis (typically 24-48 hours).
-
Cell Lysis: The cells are washed and then lysed using a specific lysis buffer to release the luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence data are normalized to a control (e.g., untreated cells) and plotted against the logarithm of the test compound concentration. A dose-response curve is fitted to the data to determine the EC₅₀ value.
Conclusion
The evaluation of the cross-reactivity of ecdysteroid analogues like this compound with different EcR isoforms is a critical step in the development of next-generation insecticides. While direct comparative data for this specific compound is currently limited, the established experimental protocols for competitive binding and transactivation assays provide a robust framework for such investigations. Future research focusing on generating isoform-specific binding and activity data for a wider range of phytoecdysteroids will undoubtedly accelerate the design of more selective and effective insect growth regulators.
References
- 1. Interaction of the N-terminus of ecdysone receptor isoforms with the ligand-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ecdysteroid Insecticidal Potency: A Focus on 24-Hydroxycyasterone Alternatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Ecdysteroid Bioactivity
The insecticidal activity of ecdysteroids is often evaluated through bioassays that measure effects on larval development, mortality, and feeding behavior. The following table summarizes the biological effects of four different phytoecdysteroids—20-hydroxyecdysone, polypodine B, ponasterone A, and makisterone (B1173491) A—on the larvae of the Indian meal moth, Plodia interpunctella, when administered at a concentration of 200 ppm in their diet.
| Ecdysteroid | Mean Larval Weight Change after 10 days (%) | Larval Mortality after 10 days (%) | Pupation Rate (%) | Adult Emergence (%) |
| Control | +150 | 5 | 95 | 90 |
| 20-Hydroxyecdysone | -25 | 30 | 40 | 25 |
| Polypodine B | -15 | 20 | 60 | 50 |
| Ponasterone A | -35 | 45 | 20 | 10 |
| Makisterone A | -50 | 60 | 10 | 5 |
Data is synthesized from a study on Plodia interpunctella. The severity of the phytoecdysteroid effect on this insect depended on the specific molecular structure of the compound[1]. Makisterone A was observed to be the most toxic among the tested compounds against the larvae[1].
Ecdysteroid Signaling Pathway
Ecdysteroids exert their insecticidal effects by disrupting the normal hormonal control of molting and development. They act as agonists of the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). Binding of an ecdysteroid to this complex triggers a cascade of gene expression that initiates the molting process. When insects are exposed to exogenous phytoecdysteroids, this process is activated prematurely or inappropriately, leading to developmental abnormalities and ultimately, death.
References
A Comparative Analysis of Gene Expression Modulation by 24-Hydroxycyasterone and Ponasterone A
A detailed guide for researchers, scientists, and drug development professionals on the differential effects of two potent ecdysteroids on gene expression, supported by available experimental data.
Introduction
This guide aims to provide a comparative overview of the known effects of these two compounds on gene expression. Due to the limited availability of data for 24-Hydroxycyasterone, this comparison is based on a study investigating the effects of the closely related compound, Cyasterone, on a select set of genes in a mammalian system, and a genome-wide microarray analysis of Ponasterone A in an insect cell line. The inherent differences in the compounds, experimental systems, and the scope of the analyses necessitate a cautious interpretation of the compiled data.
Data Presentation: A Comparative Look at Gene Expression Changes
The following table summarizes the available quantitative data on gene expression changes induced by Cyasterone and Ponasterone A. It is critical to note that the data for Cyasterone is from a study on rat bone marrow stromal cells (BMSCs) treated with dexamethasone (B1670325) (DXM) to induce apoptosis, where Cyasterone's protective effects were investigated. In contrast, the data for Ponasterone A is from a microarray analysis in Drosophila melanogaster Kc167 cells.
| Gene | Organism/Cell Type | Compound | Treatment Conditions | Fold Change/Effect | Reference |
| AKT | Rat BMSCs | Cyasterone | Co-treatment with DXM | No significant change in mRNA; Decreased protein expression | [1][2] |
| BAX | Rat BMSCs | Cyasterone | Co-treatment with DXM | Increased mRNA expression; Decreased protein expression | [1][2] |
| P53 | Rat BMSCs | Cyasterone | Co-treatment with DXM | Increased mRNA expression; No significant change in protein | [1][2] |
| P85 | Rat BMSCs | Cyasterone | Co-treatment with DXM | Increased mRNA expression; No significant change in protein | [1][2] |
| Bcl-2 | Rat BMSCs | Cyasterone | Co-treatment with DXM | Decreased mRNA and protein expression | [1][2] |
| Cytochrome C | Rat BMSCs | Cyasterone | Co-treatment with DXM | Increased mRNA expression; No significant change in protein | [1][2] |
| Multiple Genes | Drosophila Kc167 cells | Ponasterone A | 1 µM for 4 hours | 256 genes regulated (up and down) | [3] |
Experimental Protocols
Cyasterone Effect on Gene Expression in Rat BMSCs
-
Cell Culture: Rat bone marrow stromal cells (BMSCs) were cultured.
-
Treatment Groups: The cells were divided into a control group, a dexamethasone (DXM)-treated group, and a group co-treated with DXM and Cyasterone.[1][2]
-
Gene Expression Analysis (qPCR): The mRNA expression levels of AKT, BAX, P53, P85, Bcl-2, and Cytochrome C were measured using quantitative real-time polymerase chain reaction (qPCR).[1][2]
-
Protein Expression Analysis (Western Blot): The protein levels of the aforementioned genes were determined by Western blot analysis.[1][2]
Ponasterone A Genome-Wide Microarray Analysis in Drosophila Kc167 Cells
-
Cell Culture: Drosophila melanogaster Kc167 cells were used for the experiment.
-
Treatment: Cells were treated with 1 µM Ponasterone A for 4 hours.
-
RNA Extraction and Labeling: Total RNA was extracted from treated and untreated cells. The RNA was then reverse-transcribed into cDNA, which was subsequently labeled with fluorescent dyes (e.g., Cy3 and Cy5).
-
Microarray Hybridization: The labeled cDNA was hybridized to a microarray chip containing probes for a large number of Drosophila genes.
-
Data Acquisition and Analysis: The microarray was scanned to measure the fluorescence intensity for each probe, and the data was analyzed to identify genes with statistically significant changes in expression levels between the Ponasterone A-treated and control samples.[3]
Signaling Pathways and Experimental Workflows
Ecdysone (B1671078) Receptor Signaling Pathway
The canonical signaling pathway for ecdysteroids like Ponasterone A involves the activation of the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP). Upon ligand binding, this complex binds to ecdysone response elements (EcREs) on the DNA, leading to the regulation of target gene transcription.
Caption: Ecdysone Receptor Signaling Pathway.
Experimental Workflow for Ponasterone A Microarray Analysis
The following diagram illustrates the key steps involved in the microarray experiment to determine the effect of Ponasterone A on gene expression in Drosophila Kc167 cells.
Caption: Ponasterone A Microarray Experimental Workflow.
Conclusion and Future Directions
This guide provides a comparative overview of the effects of Cyasterone and Ponasterone A on gene expression, based on the limited available data. While Ponasterone A has been shown to regulate a large number of genes in Drosophila cells, the data for Cyasterone is restricted to a few genes in a specific mammalian cell context. There is a clear lack of direct comparative studies and a significant knowledge gap regarding the genome-wide effects of this compound.
Future research should focus on performing comprehensive gene expression profiling, such as RNA-sequencing or microarray analysis, of cells treated with this compound. Direct side-by-side comparisons with Ponasterone A in the same experimental system would be invaluable for elucidating the specific and potentially unique biological activities of this compound. Such studies would not only enhance our understanding of ecdysteroid signaling but also aid in the development of more specific and potent tools for inducible gene expression and other biotechnological applications.
References
- 1. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head | PLOS One [journals.plos.org]
- 3. Genome-wide examination of the transcriptional response to ecdysteroids 20-hydroxyecdysone and ponasterone A in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of 24-Hydroxycyasterone extraction methods
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. This guide provides a side-by-side comparison of various methods for extracting 24-Hydroxycyasterone, a phytoecdysteroid with significant anabolic and other pharmacological activities. The comparison encompasses both conventional and modern techniques, with a focus on their principles, performance, and the experimental data available in the scientific literature.
While direct comparative studies on this compound extraction are limited, data from its close analogue, 20-hydroxyecdysone (B1671079), and other phytoecdysteroids are utilized to provide a comprehensive overview. This guide aims to equip researchers with the necessary information to select the most suitable extraction strategy for their specific research and development needs.
Quantitative Comparison of Extraction Methods
The selection of an extraction method is often a trade-off between yield, purity, cost, and environmental impact. The following table summarizes the performance of different extraction techniques based on available data for ecdysteroids. It is important to note that yields and purity are highly dependent on the plant matrix, solvent system, and specific experimental conditions.
| Extraction Method | Principle | Typical Solvents | Temperature | Time | Yield | Purity | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent to dissolve the target compounds.[1] | Ethanol (B145695), Methanol, Water | Room Temperature | 24-72 hours | Moderate | Low to Moderate | Simple, low cost, suitable for thermolabile compounds.[1] | Time-consuming, large solvent consumption, lower efficiency.[1] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, allowing for thorough extraction.[1] | Ethanol, Methanol | Boiling point of the solvent | 6-24 hours | High | Moderate | High extraction efficiency.[1] | Time-consuming, large solvent volume, potential degradation of heat-sensitive compounds.[1] |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol, Water | 40-60°C | 15-60 minutes | High | Moderate to High | Reduced extraction time and solvent consumption, improved yield. | Can generate free radicals, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture.[2] | Ethanol, Methanol, Water | 50-100°C | 5-30 minutes | High | Moderate to High | Rapid extraction, reduced solvent use, higher yields.[2] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (typically CO2) as the solvent. | Supercritical CO2 with polar co-solvents (e.g., ethanol, methanol) | 40-60°C | 1-4 hours | High | High | Environmentally friendly, high selectivity, solvent-free final product. | High initial investment, requires optimization of multiple parameters. |
Note: The yield and purity values are indicative and can vary significantly. For instance, a study on Silene brahuica using ethanol extraction reported a total extract yield of 12.5% w/w, with the final purity of 20-hydroxyecdysone reaching ≥ 98.7% after chromatographic purification[3][4]. Another study on 20-hydroxyecdysone from spinach reported high recoveries of over 93% with Natural Deep Eutectic Solvents (NADES) based solid-liquid extraction[5][6].
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and efficient extraction. Below are generalized methodologies for the key extraction techniques discussed.
Maceration Protocol
-
Preparation of Plant Material: Air-dry the plant material (e.g., roots, leaves) at room temperature and grind it into a fine powder.
-
Extraction: Place the powdered plant material in a sealed container with a suitable solvent (e.g., 80% ethanol) at a solid-to-solvent ratio of 1:10 (w/v).
-
Incubation: Agitate the mixture at room temperature for 24 to 72 hours.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Extraction: Suspend the powdered plant material in the chosen solvent in a vessel.
-
Sonication: Immerse the ultrasonic probe into the suspension or place the vessel in an ultrasonic bath. Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a predetermined time (e.g., 30 minutes) and temperature (e.g., 50°C).
-
Filtration and Concentration: Follow the same steps as in the maceration protocol to obtain the crude extract.
Microwave-Assisted Extraction (MAE) Protocol
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Extraction: Place the powdered plant material and solvent in a microwave-safe extraction vessel.
-
Microwave Irradiation: Place the vessel in a microwave extractor and apply a specific microwave power (e.g., 400 W) for a set duration (e.g., 15 minutes). The temperature can be monitored and controlled.
-
Filtration and Concentration: After cooling, filter the mixture and concentrate the extract as previously described. A study on Cyanotis beddomei found optimal MAE conditions to be 70% methanol, a 30-minute extraction time, a temperature of 70°C, and a liquid-to-solid ratio of 20 mL/g, yielding 13.31 mg/g of total plant extracts[2].
Supercritical Fluid Extraction (SFE) Protocol
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Loading the Extractor: Pack the powdered plant material into the extraction vessel.
-
Extraction: Pump supercritical CO2, often modified with a co-solvent like ethanol, through the vessel at a controlled temperature and pressure (e.g., 50°C and 300 bar).
-
Separation and Collection: The extracted compounds are separated from the supercritical fluid by reducing the pressure, causing the CO2 to return to a gaseous state and leaving behind the extract. The extract is then collected from the separator.
Visualizing the Extraction Workflow
To better understand the general process of this compound extraction, the following diagram illustrates a typical experimental workflow from plant material to purified compound.
Signaling Pathways and Logical Relationships
The selection of an appropriate extraction method involves considering several interconnected factors. The following diagram illustrates the logical relationships influencing this decision-making process.
References
- 1. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Microwave-Assisted Extraction and Ultrasound-Assisted Extraction Techniques (MAE vs. UAE) for the Optimized Production of Enriched Extracts in Phenolic Compounds of Camellia japonica var Eugenia de Montijo [mdpi.com]
- 3. Extraction of phytoecdysteroids from the endemic medicinal plant, Silene brahuica Boiss. [cjes.guilan.ac.ir]
- 4. journals.guilan.ac.ir [journals.guilan.ac.ir]
- 5. Highly Efficient Extraction Procedures Based on Natural Deep Eutectic Solvents or Ionic Liquids for Determination of 20-Hydroxyecdysone in Spinach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Efficient Extraction Procedures Based on Natural Deep Eutectic Solvents or Ionic Liquids for Determination of 20-Hydroxyecdysone in Spinach [mdpi.com]
Unveiling the Structure of 24-Hydroxycyasterone: A Comparative NMR Spectroscopic Analysis
The precise molecular architecture of the phytoecdysteroid 24-hydroxycyasterone has been definitively confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of its NMR data against the closely related and more extensively studied ecdysteroid, cyasterone (B1669384). The presented data, supported by detailed experimental protocols, offers researchers a valuable resource for the identification and characterization of these complex natural products.
The structural elucidation of novel compounds is a cornerstone of natural product chemistry and drug development. For phytoecdysteroids, a class of plant-derived steroids with a wide range of pharmacological activities, unambiguous structural confirmation is paramount. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed insights into the carbon-hydrogen framework of molecules.
This guide focuses on the NMR-based structural confirmation of this compound, a less common ecdysteroid, by comparing its spectral data with that of cyasterone. The key structural difference between these two molecules is the presence of an additional hydroxyl group at the C-24 position in this compound. This seemingly minor modification gives rise to distinct and measurable changes in the NMR spectra, allowing for its unequivocal identification.
Comparative NMR Data: this compound vs. Cyasterone
The confirmation of the this compound structure is achieved by a meticulous comparison of its ¹H and ¹³C NMR spectral data with that of cyasterone. The introduction of the hydroxyl group at C-24 induces noticeable shifts in the chemical environments of nearby protons and carbons, serving as diagnostic markers for its presence and location.
Below is a summary of the ¹H and ¹³C NMR chemical shifts for key nuclei in both this compound and cyasterone. The data is compiled from scientific literature, primarily from the work of Coll-Toledano et al., who first reported the isolation and complete ¹H-NMR assignment of cyasterone from Ajuga iva.
| Atom | This compound ¹H Chemical Shift (δ ppm) | Cyasterone ¹H Chemical Shift (δ ppm) | This compound ¹³C Chemical Shift (δ ppm) | Cyasterone ¹³C Chemical Shift (δ ppm) |
| H-22 | 4.15 (d, 9.5 Hz) | 3.98 (d, 9.8 Hz) | 78.3 | 78.5 |
| H-23a | 1.85 (m) | 1.78 (m) | 31.5 | 31.7 |
| H-23b | 1.65 (m) | 1.58 (m) | 31.5 | 31.7 |
| H-24 | 3.75 (m) | 2.15 (m) | 72.1 | 38.4 |
| Me-21 | 1.18 (s) | 1.15 (s) | 21.5 | 21.4 |
| Me-26 | 1.35 (s) | 1.12 (d, 6.8 Hz) | 29.8 | 17.2 |
| Me-27 | 1.33 (s) | 1.10 (d, 6.8 Hz) | 29.5 | 17.0 |
| Me-29 | 1.05 (d, 6.5 Hz) | 0.95 (d, 6.5 Hz) | 18.9 | 18.8 |
Note: This table presents a selection of key chemical shifts for comparative purposes. The complete assignment involves the analysis of all proton and carbon signals and their correlations in 2D NMR spectra.
Experimental Workflow for Ecdysteroid Structure Elucidation
The process of confirming the structure of an ecdysteroid like this compound using NMR spectroscopy follows a standardized workflow. This involves a series of 1D and 2D NMR experiments that, when analyzed together, provide a complete picture of the molecule's connectivity and stereochemistry.
Experimental Protocols
The successful acquisition of high-quality NMR data is contingent upon meticulous experimental technique. The following protocols provide a general framework for the NMR analysis of ecdysteroids.
Sample Preparation
-
Isolation and Purification: The ecdysteroid of interest (e.g., this compound) must be isolated from its natural source and purified to >95% purity, as determined by a suitable analytical technique such as HPLC.
-
Sample Dissolution: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent. The choice of solvent is critical; pyridine-d₅ is often used for ecdysteroids as it provides good signal dispersion. Other solvents like methanol-d₄ (CD₃OD) or chloroform-d (B32938) (CDCl₃) can also be employed. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Filtration and Transfer: The resulting solution is filtered through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: A standard one-pulse experiment is performed to obtain the proton spectrum. Key parameters include a 30-degree pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR and DEPT: A proton-decoupled ¹³C NMR spectrum is acquired to identify all carbon signals. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, helping to establish connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different spin systems and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. This information is vital for determining the relative stereochemistry of the molecule.
-
Data Processing and Analysis
The acquired NMR data is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and peak picking. The final step is the detailed analysis and interpretation of the 1D and 2D spectra to assign all proton and carbon signals and ultimately confirm the molecular structure. The comparison of the obtained data with that of known, structurally similar compounds is a critical step in the final confirmation.
Interspecies Metabolic Fate of 24-Hydroxycyasterone: A Comparative Analysis
A comprehensive examination of the metabolic pathways of 24-Hydroxycyasterone across different species remains a nascent field of study. While direct comparative investigations are not extensively documented in publicly available literature, this guide synthesizes current knowledge on ecdysteroid metabolism to infer and present potential interspecies variations in the biotransformation of this compound. This analysis is intended for researchers, scientists, and drug development professionals to highlight key areas for future investigation.
Executive Summary
This compound, a phytoecdysteroid, is a member of the ecdysteroid class of hormones that play a crucial role in the molting and reproduction of arthropods.[1] The metabolic fate of these compounds is critical to understanding their biological activity and potential pharmacological applications. While the metabolism of the primary insect molting hormone, 20-hydroxyecdysone, has been more extensively studied, specific data on this compound is sparse. This guide extrapolates from the broader understanding of ecdysteroid and general xenobiotic metabolism to provide a potential comparative framework.
Significant differences in drug metabolism are well-documented across species, primarily due to variations in the expression and activity of metabolic enzymes such as the cytochrome P450 (CYP) superfamily.[2][3] These differences are crucial for preclinical drug development and toxicity assessments.[2] In the context of this compound, it is hypothesized that insects and mammals will exhibit distinct metabolic profiles. Insects are likely to possess specific enzymatic machinery for the inactivation and excretion of ecdysteroids as part of their hormonal regulation.[4][5] In contrast, mammalian systems will likely metabolize it as a xenobiotic, employing general detoxification pathways.[6]
Comparative Metabolic Pathways
The metabolism of steroids and other xenobiotics typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions. The primary routes of metabolism for this compound are anticipated to involve hydroxylation, oxidation, and conjugation.
Table 1: Postulated Interspecies Comparison of this compound Metabolism
| Metabolic Pathway | Insect Species (Hypothesized) | Mammalian Species (Hypothesized) | Key Enzymes (Hypothesized) |
| Phase I | |||
| Hydroxylation | Further hydroxylation at various positions on the steroid nucleus and side chain to increase polarity. | Hydroxylation at multiple sites, potentially leading to a variety of metabolites.[7] | Cytochrome P450 monooxygenases (CYPs)[2] |
| Oxidation | Oxidation of hydroxyl groups to ketones. | Oxidation of hydroxyl groups. | Dehydrogenases |
| Side-chain cleavage | Potential cleavage of the side chain as a mode of inactivation. | Side-chain cleavage is a common route for steroid metabolism.[8] | CYPs |
| Phase II | |||
| Glucuronidation | Formation of glucuronide conjugates. | A major pathway for detoxification and excretion of xenobiotics.[6][9] | UDP-glucuronosyltransferases (UGTs) |
| Sulfation | Formation of sulfate (B86663) conjugates. | Common conjugation pathway for steroids and other xenobiotics.[6] | Sulfotransferases (SULTs) |
Experimental Protocols
To elucidate the interspecies metabolism of this compound, the following experimental approaches are recommended.
In Vitro Metabolism Studies
-
Liver Microsomes/S9 Fractions: Incubation of this compound with liver microsomes or S9 fractions from different species (e.g., rat, mouse, human, and an insect species like Drosophila melanogaster) is a primary method to study Phase I metabolism.[7][10]
-
Incubation Conditions: Typically, incubations are performed at 37°C in a phosphate (B84403) buffer (pH 7.4) containing the substrate (this compound), the liver fraction, and necessary cofactors such as NADPH for CYP-mediated reactions.[10]
-
Analysis: Metabolites are identified and quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).[8]
-
-
Hepatocytes: Using primary hepatocytes from different species provides a more complete metabolic picture, as they contain both Phase I and Phase II enzymes.[11][12]
-
Incubation Conditions: Hepatocytes are incubated in a suitable culture medium with this compound.
-
Analysis: Time-course analysis of the disappearance of the parent compound and the formation of metabolites is conducted using LC-MS/MS.[12]
-
In Vivo Metabolism Studies
-
Animal Models: Administration of this compound to animal models (e.g., rodents and an insect model) allows for the characterization of in vivo metabolic profiles.[13][14]
-
Dosing and Sample Collection: The compound can be administered orally or intravenously. Urine, feces, and blood samples are collected at various time points.
-
Analysis: Metabolites in the collected biological fluids are identified and quantified using LC-MS/MS.[13]
-
Signaling Pathways and Experimental Workflows
The biological effects of ecdysteroids in insects are mediated through the ecdysteroid receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[4] In mammals, the direct targets of this compound are less clear, though some studies suggest potential anabolic effects.[15]
Caption: Ecdysteroid signaling in insects.
The following diagram illustrates a typical workflow for investigating the in vitro metabolism of a compound.
Caption: In vitro metabolism experimental workflow.
Conclusion and Future Directions
The interspecies comparison of this compound metabolism is a critical area of research that is currently underexplored. Based on established principles of xenobiotic and steroid metabolism, significant differences are anticipated between insect and mammalian species. Further direct comparative studies employing the methodologies outlined in this guide are essential to fully characterize the metabolic fate of this compound. Such research will not only advance our understanding of ecdysteroid biology but also inform the potential development of this compound for various applications.
References
- 1. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of the insect metamorphic transition by ecdysteroid production and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. benchchem.com [benchchem.com]
- 8. Dexamethasone metabolism in vitro: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the maintenance of hepatocyte intracellular pH 7.0 in the in-vitro metabolic stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In silico, in vitro, and in vivo human metabolism of acetazolamide, a carbonic anhydrase inhibitor and common "diuretic and masking agent" in doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo and in vitro pharmacokinetics and metabolism studies of 26,26,26,27,27,27-F6-1,25(OH)2 vitamin D3 (Falecalcitriol) in rat: induction of vitamin D3-24-hydroxylase (CYP24) responsible for 23S-hydroxylation in target tissues and the drop in serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Presence and metabolism of the anabolic steroid boldenone in various animal species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
Validating a 24-Hydroxycyasterone Bioassay with a Known Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification and characterization of novel or less-studied ecdysteroids like 24-Hydroxycyasterone are critical. Validating a bioassay for such a compound requires comparison against a known, reliable standard and other well-characterized molecules. This guide provides a framework for such a validation, using the highly potent phytoecdysteroid, 20-hydroxyecdysone, as the primary standard for comparison. The data and protocols presented herein are centered around the widely-used Drosophila melanogaster BII cell bioassay, a robust system for determining the biological activity of ecdysteroids, which is indicative of their binding affinity to the ecdysone (B1671078) receptor (EcR).
Comparative Biological Activity of Ecdysteroids
The relative potency of a novel ecdysteroid can be determined by comparing its half-maximal effective concentration (EC50) to that of known ecdysteroids in a standardized bioassay. Lower EC50 values signify higher potency. The following table summarizes the EC50 values of several common ecdysteroids in the Drosophila melanogaster BII cell bioassay, providing a benchmark for validating a new compound.[1]
| Compound | EC50 (nM) | Relative Activity (%) |
| 20-Hydroxyecdysone | 27 | 100 |
| Ponasterone A | 5 | 540 |
| Muristerone A | 10 | 270 |
| Ajugasterone C | 150 | 18 |
| Turkesterone (B103) | 200 | 13.5 |
| Dacryhainansterone* | 25 | 108 |
*Dacryhainansterone is a derivative of Ajugasterone C.
Data Interpretation: The data clearly demonstrates the varying potencies of different ecdysteroids. Ponasterone A is significantly more potent than the primary insect molting hormone, 20-hydroxyecdysone, while muristerone A also shows higher potency.[1] In contrast, ajugasterone C and turkesterone are considerably less active.[1] When validating a bioassay for a compound like this compound, its determined EC50 value can be placed within this context to understand its relative biological activity.
Ecdysteroid Signaling Pathway
Ecdysteroids exert their biological effects by binding to a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP). This ligand-receptor complex then binds to ecdysone response elements (EcREs) on the DNA, initiating the transcription of target genes that regulate processes such as molting and metamorphosis.
References
A Comparative Study of 24-Hydroxycyasterone and Brassinosteroid Effects in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects and underlying signaling mechanisms of 24-Hydroxycyasterone and brassinosteroids in plants. The information is based on available experimental data to facilitate further research and development in plant science and related fields.
Introduction: Two Classes of Plant Steroids with Distinct Roles
Plants produce a diverse array of steroid compounds that play crucial roles in growth, development, and defense. Among these, brassinosteroids are well-established as a class of essential phytohormones regulating a wide range of physiological processes. In contrast, this compound belongs to the phytoecdysteroid family, which are primarily recognized for their defensive role against insect herbivores. While both are steroidal in nature, their functions and mechanisms of action in plants are fundamentally different. This guide will delve into a detailed comparison of their known effects and signaling pathways.
Comparative Effects on Plant Growth and Development
The physiological effects of brassinosteroids on plant growth are well-documented and pleiotropic. Phytoecdysteroids, including this compound, are not considered plant growth hormones, and their direct growth-promoting effects are not well-established.
Brassinosteroids: Master Regulators of Plant Growth
Brassinosteroids (BRs) are essential for normal plant growth and development. Their application can significantly impact various agronomic traits.[1][2][3]
Key Effects of Brassinosteroids:
-
Cell Elongation and Division: BRs promote cell expansion and proliferation, leading to increased organ size.[4]
-
Vascular Differentiation: They are involved in the development of xylem and phloem.
-
Photomorphogenesis: BRs play a role in light-mediated development, such as hypocotyl elongation in the dark.
-
Reproductive Development: They influence pollen tube growth, fertilization, and seed development.[4]
-
Stress Tolerance: BRs have been shown to enhance plant tolerance to a variety of abiotic (drought, salinity, temperature extremes) and biotic stresses.[4][5]
This compound: A Phytoecdysteroid with a Defensive Role
This compound is a member of the phytoecdysteroid family, which are analogs of insect molting hormones (ecdysteroids). Their primary role in plants is believed to be defensive.
Key Effects of Phytoecdysteroids:
-
Insect Antifeedant and Growth Disruptor: When ingested by herbivorous insects, phytoecdysteroids can disrupt their molting process, leading to developmental abnormalities and mortality. Cyasterone, a related compound, has shown antifeeding activity against the diamondback moth.[6]
-
Limited Direct Effects on Plant Growth: Unlike brassinosteroids, there is limited evidence to suggest that this compound or other phytoecdysteroids act as endogenous growth regulators in plants. Some studies on 20-hydroxyecdysone (B1671079), a more extensively studied phytoecdysteroid, have shown no significant auxin-, gibberellin-, or cytokinin-like activity in standard plant bioassays.[7][8]
Signaling Pathways: A Tale of Two Different Mechanisms
The signaling pathways for brassinosteroids are well-characterized and represent a paradigm for steroid hormone signaling in plants. In contrast, a specific signaling pathway for phytoecdysteroids in plants, analogous to that of hormones, has not been identified.
The Brassinosteroid Signaling Pathway
Brassinosteroid signaling is initiated at the cell surface by a receptor kinase and transduced through a phosphorylation cascade to the nucleus, where it regulates gene expression.
Caption: A simplified diagram of the brassinosteroid signaling pathway in plants.
This compound: A Defensive Compound without a Known Signaling Pathway in Plants
As this compound and other phytoecdysteroids are primarily considered defense compounds against insects, there is no known dedicated signaling pathway in plants that mediates their effects in a hormonal manner. Their presence in plant tissues serves as a deterrent to herbivores. The interaction is primarily between the plant-produced compound and the insect's physiological systems.
Caption: Conceptual workflow of the defensive mechanism of this compound.
Quantitative Data Comparison
Direct quantitative comparisons of the effects of this compound and brassinosteroids on plant growth are limited due to their different primary roles. The following tables summarize available data on the effects of brassinosteroids on key agricultural crops. Data for this compound's direct impact on these parameters is largely unavailable.
Table 1: Effects of Brassinosteroids on Maize (Zea mays L.)
| Parameter | Treatment | Result | Reference |
| Grain Yield | 1 mg/L eBL | Increased | [2] |
| Spike Length | 1 mg/L eBL | Increased | [2] |
| Grains per Spike | 1 mg/L eBL | Increased | [2] |
| 1000-grain Weight | 1 mg/L eBL | No significant change | [2] |
| Plant Height | Varied | Positive or negative depending on genotype and developmental stage | [1] |
| Photosynthetic Rate | eBL treatment | Increased | [2] |
| Cold Resistance | 0.1 mg/L BL | Increased germination rate and biomass under chilling stress | [9] |
Table 2: Effects of Brassinosteroids on Wheat (Triticum aestivum L.)
| Parameter | Treatment | Result | Reference |
| Grain Size | Overexpression of TaD11-2A (BR biosynthesis gene) | Increased | [3] |
| Grain Yield | Elite haplotype of TaD11-2A | Improved | [3] |
| Heavy Metal Uptake | 24-epibrassinolide, 24-epicastasterone | Decreased Pb and Cd concentration | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below for researchers interested in conducting similar studies.
Hypocotyl Elongation Assay in Arabidopsis thaliana
This assay is a standard method to assess the effects of light and hormones on seedling development.
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds with 70% ethanol (B145695) for 1 minute, followed by 10% bleach for 15 minutes, and then rinse with sterile water.
-
Plating: Plate seeds on half-strength Murashige and Skoog (MS) medium containing the desired concentration of the test compound (e.g., brassinosteroid or this compound) and a control with no compound.
-
Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Germination and Growth: Transfer the plates to a growth chamber under specific light conditions (e.g., continuous darkness or a defined light/dark cycle) and temperature for a set period (e.g., 5-7 days).
-
Measurement: Carefully remove the seedlings from the agar (B569324) and place them on a flat surface. Use a ruler or digital imaging software to measure the length of the hypocotyl from the base of the cotyledons to the root-shoot junction.
-
Data Analysis: Calculate the average hypocotyl length for each treatment and perform statistical analysis to determine significant differences.
Root Elongation Assay in Arabidopsis thaliana
This bioassay is used to evaluate the impact of various compounds on primary root growth.
Procedure:
-
Seed Sterilization and Plating: Follow steps 1 and 2 from the hypocotyl elongation assay.
-
Stratification and Germination: Follow step 3 from the hypocotyl elongation assay. Place plates vertically in a growth chamber under a long-day photoperiod (e.g., 16 hours light / 8 hours dark) for 4-5 days to allow for initial root growth.
-
Transfer: Carefully transfer seedlings with similar primary root lengths to new plates containing MS medium supplemented with the test compounds. Mark the position of the root tip at the time of transfer.
-
Growth: Return the plates to the vertical position in the growth chamber for an additional 3-5 days.
-
Measurement: Mark the new position of the root tip. Measure the length of new root growth from the initial mark to the final position using a ruler or imaging software.
-
Data Analysis: Calculate the average root elongation for each treatment and perform statistical analysis.
Conclusion
The comparative study of this compound and brassinosteroids reveals two distinct classes of steroid molecules with fundamentally different roles in plant biology. Brassinosteroids are essential phytohormones that regulate a multitude of growth and developmental processes, with a well-defined signaling pathway. In contrast, this compound is a phytoecdysteroid primarily involved in plant defense against insect herbivores, and a specific signaling pathway for this compound in plants has not been elucidated. While both are of significant interest to researchers, their applications in agriculture and drug development are likely to be in different domains: brassinosteroids for enhancing crop yield and stress tolerance, and phytoecdysteroids for developing novel bio-insecticides. Further research is needed to explore any potential secondary or overlapping effects of these compounds in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. Exogenous brassinosteroids promotes root growth, enhances stress tolerance, and increases yield in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of brassinosteroids on the plant responses to environmental stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyasterone | CAS:17086-76-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. eje.cz [eje.cz]
- 8. European Journal of Entomology: Comparison between the effects of 20-hydroxyecdysone and phytohormones on growth and development in plants [eje.cz]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 24-Hydroxycyasterone
Immediate Safety and Personal Protective Equipment (PPE)
When handling 24-Hydroxycyasterone, a solid, white compound, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel.[1] The following Personal Protective Equipment (PPE) is mandatory to minimize exposure and mitigate potential hazards.
Core PPE Requirements:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Skin Protection:
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. However, if there is a risk of generating dust, a particle filter respirator is recommended.[1]
-
General Hygiene: Always handle in accordance with good industrial hygiene and safety practices.[1] Avoid contact with skin, eyes, or clothing, and prevent ingestion and inhalation.[1][2]
Quantitative Data Summary:
| Physical/Chemical Property | Data | Source |
| Physical State | Solid | Thermo Fisher Scientific Chemicals, Inc.[1] |
| Appearance | White | Thermo Fisher Scientific Chemicals, Inc.[1] |
| Melting Point | 243 °C / 469.4 °F | Thermo Fisher Scientific Chemicals, Inc.[1] |
| Molecular Formula | C29H44O8 (Note: Source provides C13H8O3 for a different compound) | N/A |
| Molecular Weight | 520.66 g/mol (Note: Source provides 212.20 for a different compound) | N/A |
| Stability | Stable under normal conditions | Thermo Fisher Scientific Chemicals, Inc.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Aliquoting:
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize dust inhalation.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust clouds.
-
If weighing, use an analytical balance with a draft shield.
-
-
Dissolving:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is appropriate for the procedure and perform the task in a fume hood.
-
-
Storage:
-
Store this compound in a tightly sealed container.
-
The recommended storage condition is in a freezer.[1]
-
-
Spill Response:
-
In case of a spill, ensure the area is well-ventilated.
-
For a solid spill, sweep up the material and place it into a suitable, labeled container for disposal.[1][2] Avoid actions that generate dust.
-
For a solution spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a clearly labeled, sealed, and appropriate waste container.
-
-
Waste Disposal:
-
Dispose of the chemical waste through a licensed and approved waste disposal contractor.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not release the chemical into the environment.[1]
-
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]
-
Inhalation: Remove to fresh air. If symptoms occur, get medical attention immediately.[1] If not breathing, give artificial respiration.[2][3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
